molecular formula C10H13NO3 B1374342 5-(tert-Butoxy)picolinic acid CAS No. 1392467-07-0

5-(tert-Butoxy)picolinic acid

Cat. No.: B1374342
CAS No.: 1392467-07-0
M. Wt: 195.21 g/mol
InChI Key: ZTRGDTSIOIZIPS-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)picolinic acid is a chemical compound for Research Use Only , not intended for diagnostic or therapeutic applications. This picolinic acid derivative serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a picolinic acid core and a tert-butoxy substituent, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates and ligands for catalysis . Researchers utilize this compound to modulate the physicochemical properties of target molecules, such as solubility and metabolic stability. It is also employed in the synthesis of metal-chelating agents and functional materials. The compound should be stored in a cool, dry place, and handled in accordance with good laboratory practices. For safe handling, refer to the associated Safety Data Sheet (SDS). Purity: [Add Purity]% . Molecular Formula: [Add Formula] . Molecular Weight: [Add Weight] .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRGDTSIOIZIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392467-07-0
Record name 5-(tert-butoxy)pyridine-2-carboxylic acid
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Foundational & Exploratory

5-(tert-Butoxy)picolinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Drug Discovery

Executive Summary & Molecular Identity

5-(tert-Butoxy)picolinic acid is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry and coordination complex design. It functions primarily as a lipophilic, metabolically stable isostere of 5-hydroxypicolinic acid.

Critical Distinction: Researchers frequently confuse this compound with 5-[(tert-butoxycarbonyl)amino]picolinic acid (the Boc-protected amine). This guide explicitly covers the ether derivative (5-O-tBu), not the carbamate.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 5-(2-methylpropan-2-yl)oxypyridine-2-carboxylic acid
Common Name This compound
CAS Registry Number 1392467-07-0 (Verify with specific supplier; often custom synthesized)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CC(C)(C)OC1=CN=C(C(=O)O)C=C1
Key Functional Groups Pyridine Nitrogen, Carboxylic Acid (C2), tert-Butyl Ether (C5)

Physicochemical Profile & Structural Analysis[8]

The introduction of the bulky tert-butoxy group at the C5 position of the picolinic acid scaffold dramatically alters the physicochemical landscape of the molecule compared to the parent picolinic acid.

Electronic & Steric Properties[9]
  • Lipophilicity (LogP): The tert-butyl group acts as a "grease ball," significantly increasing the LogP. While picolinic acid is highly polar (LogP ≈ 0.6), the 5-tBuO derivative has a predicted LogP of ~2.5–2.8 . This enhancement is crucial for cell permeability in drug candidates.

  • Acidity (pKa): The pKa of the carboxylic acid is modulated by the electronic effect of the substituent at C5.

    • Inductive Effect (-I): The oxygen atom is electron-withdrawing, potentially lowering pKa.

    • Resonance Effect (+R): The lone pairs on the ether oxygen donate into the pyridine ring, increasing electron density at the nitrogen and carboxylate.

    • Net Effect: The +R effect generally dominates in 5-alkoxy pyridines. The pKa is expected to be slightly higher (less acidic) than picolinic acid (pKa 5.4), estimated in the range of 5.6–6.0 .

  • Metabolic Stability: Unlike simple methyl ethers (demethylated by CYPs) or esters (hydrolyzed by esterases), the tert-butyl ether is sterically hindered and generally resistant to rapid metabolic cleavage, making it a robust pharmacophore.

Solubility Profile
  • Water: Low to moderate (pH dependent; soluble as a salt at pH > 7).

  • Organic Solvents: High solubility in DCM, EtOAc, and THF due to the lipophilic tert-butyl tail.

Synthetic Pathways[10][11]

Two primary routes exist for synthesizing this compound. The choice depends on scale and available starting materials.

Route A: Nucleophilic Aromatic Substitution (SNAr) – Scalable/Industrial

This is the preferred route for multigram synthesis, utilizing the electron-deficient nature of the pyridine ring activated by the nitrile group.

Mechanism: The nitrile at C2 and the ring nitrogen make C5 electrophilic enough to displace a fluoride ion using the bulky tert-butoxide nucleophile.

SNAr_Route SM 5-Fluoro-2-cyanopyridine Reagent NaOtBu / HMPA or DMF (SNAr) SM->Reagent Inter Intermediate: 5-(t-Butoxy)picolinonitrile Reagent->Inter Hydrolysis NaOH / H2O / EtOH (Reflux) Inter->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: Industrial synthesis via SNAr displacement of fluoride.

Route B: Imidate Alkylation – Laboratory/Mild

This route is ideal if 5-hydroxypicolinic acid esters are already available. It avoids harsh basic conditions that might degrade sensitive substrates.[1][2]

Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃·OEt₂ (catalyst). Mechanism: Acid-catalyzed alkylation of the phenol oxygen.

Detailed Experimental Protocol (Route A)

This protocol is adapted from patent literature (e.g., WO2012106499) and optimized for reproducibility.

Step 1: Etherification (SNAr)

Objective: Convert 5-fluoropyridine-2-carbonitrile to 5-(tert-butoxy)pyridine-2-carbonitrile.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with Sodium tert-butoxide (NaOtBu) (1.6 equiv).

  • Solvent: Add anhydrous DMF (Dimethylformamide) or a DMF/HMPA mixture (Note: HMPA is toxic; DMPU is a safer alternative). Concentration should be ~0.5 M.[3]

  • Addition: Cool to 0°C. Add 5-fluoropyridine-2-carbonitrile (1.0 equiv) portion-wise.

  • Reaction: Allow the "dark mixture" to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with water (10x reaction volume).[3]

    • Extract with Dichloromethane (DCM) (3x).[3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The intermediate nitrile is often an oil or low-melting solid. Verify by TLC (Hexane/EtOAc).

Step 2: Hydrolysis

Objective: Convert the nitrile to the carboxylic acid.

  • Dissolution: Dissolve the crude nitrile in Ethanol (EtOH).

  • Base Hydrolysis: Add 2.5 M NaOH (aqueous) (5.0 equiv).

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS for disappearance of nitrile (M+H ~177) and appearance of acid (M+H ~196).

  • Isolation:

    • Cool to room temperature.[4]

    • Concentrate to remove EtOH.

    • Critical Step: Acidify the aqueous residue carefully with 1N HCl to pH ~3–4. The product should precipitate.

    • Filter the solid or extract with EtOAc/THF (if solubility is high).

    • Recrystallize from EtOAc/Hexanes if necessary.

Applications in Drug Discovery & Catalysis

Medicinal Chemistry: The "Lipophilic Switch"

This compound is used to modulate the properties of metalloenzyme inhibitors (e.g., Histone Deacetylase (HDAC) or Prolyl Hydroxylase (PHD) inhibitors).

  • Bioisosterism: It replaces 5-hydroxypicolinic acid. The tert-butyl group masks the polar hydroxyl, improving membrane permeability (Papp) and preventing Phase II conjugation (glucuronidation) of the phenol.

  • Binding Mode: The picolinic acid core binds the active site metal (Zn²⁺ or Fe²⁺) in a bidentate fashion. The 5-position projects into the solvent-accessible pocket or hydrophobic sub-pocket; the tert-butyl group fills hydrophobic cavities, increasing potency.

Coordination Chemistry

As a ligand, the 5-tert-butoxy group imparts solubility to metal complexes in non-polar solvents (toluene, hexane), which is vital for homogeneous catalysis applications where unsubstituted picolinate complexes might precipitate.

Applications cluster_MedChem Medicinal Chemistry cluster_Cat Catalysis Molecule This compound Prodrug Prodrug Strategy: Masks polar -OH Molecule->Prodrug Metab Metabolic Stability: Resists Glucuronidation Molecule->Metab Perm Permeability: Increases LogP Molecule->Perm Solubility Ligand Solubility: Soluble in Toluene/DCM Molecule->Solubility Electronic Electronic Tuning: Electron Rich Pyridine Molecule->Electronic

Figure 2: Strategic applications in pharmaceutical and catalytic workflows.

References

  • Patent AU2012212196A1 . Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. (Describes the synthesis of 5-tert-butoxypicolinic acid from 5-fluoropyridine-2-carbonitrile).

  • Beilstein J. Org. Chem. 2013, 9, 1867–1872. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. (Provides context on picolinic acid functionalization and properties).

  • PubChem Compound Summary . 5-tert-butoxypyridine-2-carboxylic acid. (Verification of chemical identity and predicted properties).

  • Tetrahedron Letters . 1998, 39, 1713-1716. Reaction of phenols with tert-butyl trichloroacetimidate. (Methodology for Route B).

Sources

Solubility Profile and Handling of 5-(tert-Butoxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-(tert-Butoxy)picolinic acid .

Content Type: Technical Guide | Subject: CAS 1392467-07-0 | Audience: Process Chemists & Researchers

Executive Summary

This compound (CAS 1392467-07-0) is a lipophilic derivative of picolinic acid utilized as a building block in medicinal chemistry, particularly for ion channel modulators and metalloprotein ligands. Unlike the parent picolinic acid, which is highly water-soluble, the introduction of the tert-butoxy group at the C5 position significantly alters its solvation thermodynamics. This group imparts lipophilicity, making the compound soluble in chlorinated and polar aprotic organic solvents while rendering it sparingly soluble in neutral aqueous media.

Critical Distinction: Researchers frequently confuse this compound with 5-[(tert-butoxycarbonyl)amino]picolinic acid (Boc-amino derivative). This guide focuses strictly on the ether derivative (5-tert-butoxy), whose chemical stability and solubility differ markedly from the carbamate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 5-(tert-Butoxy)pyridine-2-carboxylic acid
CAS Number 1392467-07-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Yellow to beige solid
pKa (Predicted) ~3.8 (COOH), ~2.5 (Pyridine N)
LogP (Predicted) ~1.8 – 2.2 (Lipophilic shift vs. Picolinic Acid LogP ~0.[1][2][3][4][5]8)
Structural Impact on Solubility
  • The tert-Butoxy Group: This bulky, hydrophobic moiety disrupts the crystal lattice energy relative to the parent acid and facilitates interaction with non-polar and moderately polar solvents (DCM, EtOAc).

  • The Zwitterionic Core: Like all picolinic acids, the molecule can exist in a zwitterionic state (proton transfer from COOH to Pyridine N). However, the electron-donating tert-butoxy group increases the electron density on the ring, potentially stabilizing the neutral form in organic media.

Solubility Landscape

The following data categorizes solvent compatibility based on experimental workup procedures and calculated physicochemical properties.

A. Organic Solvents (High Solubility)

These solvents are recommended for synthesis, extraction, and preparation of stock solutions (50–100 mg/mL).

Solvent ClassSpecific SolventsSolubility StatusTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction from aqueous phases at pH 4–6. The lipophilic t-butoxy group drives partitioning into DCM.
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for biological assay stock solutions. Soluble >100 mg/mL.[4] Note: Difficult to remove during workup.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard solvent for liquid-liquid extraction. The compound partitions favorably into EtOAc from acidified aqueous solutions.
Alcohols Methanol, Ethanol, IsopropanolGood Soluble, especially upon warming. Suitable for recrystallization, though esterification can occur if heated with strong acid catalysts.
B. Aqueous Media (pH Dependent)

Water solubility is strictly governed by pH due to the carboxylic acid functionality.

  • Acidic/Neutral (pH 1–6): Low/Insoluble. The compound precipitates as the free acid. In process chemistry, adjusting the pH to ~6 is the standard method to precipitate the product from aqueous reaction mixtures.

  • Basic (pH > 8): High. Forms the picolinate salt (Sodium or Potassium 5-(tert-butoxy)picolinate). Soluble in 1N NaOH or sat. NaHCO₃.

C. Non-Polar / Antisolvents
  • Alkanes (Hexanes, Heptane, Pentane): Poor. The polar carboxylic acid headgroup prevents significant solubility. These are effective antisolvents to induce precipitation from DCM or EtOAc solutions.

  • Diethyl Ether: Moderate. Less effective than EtOAc but can solubilize the compound; often used in mixtures.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Shake-Flask)

Use this protocol to determine precise solubility limits for formulation.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes.

  • Visual Check: Continue addition until a clear solution is obtained.

  • Calculation:

    
    
    
Protocol B: Purification via pH-Swing Extraction

This method exploits the pH-dependent solubility to purify the compound from non-acidic impurities.

ExtractionWorkflow Start Crude Mixture (in Organic Solvent) BaseWash Extract with Sat. NaHCO3 (pH ~8.5) Start->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Discard Impurities) Separation->OrgLayer Non-acidic Impurities AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Product (Picolinate) Acidify Acidify to pH 6 (using dilute HCl) AqLayer->Acidify Extract Extract into EtOAc or DCM Acidify->Extract Final Evaporate Solvent Yield: Pure Acid Extract->Final

Figure 1: Purification workflow utilizing the pH-dependent solubility profile of this compound.

Expert Insights & Stability Warnings

Acid Sensitivity of the tert-Butyl Ether

While picolinic acids are generally robust, the 5-tert-butoxy ether linkage introduces a specific vulnerability.

  • Risk: Exposure to strong Lewis acids or concentrated Brønsted acids (e.g., neat TFA, conc. HCl, BBr₃) can cleave the tert-butyl group, yielding 5-hydroxypicolinic acid .

  • Guideline: When acidifying during workup, use dilute acids (1N HCl or acetic acid) and target pH 5–6 . Do not go to pH 1 unless necessary and for short durations.

  • Verification: If degradation is suspected, check NMR for the disappearance of the tert-butyl singlet (~1.3–1.5 ppm) and appearance of a phenolic OH.

Comparison with Boc-Amino Derivative

It is vital to distinguish this compound from 5-[(tert-butoxycarbonyl)amino]picolinic acid (CAS 848308-47-4).

  • Solubility Difference: The Boc-amino derivative has an N-H donor and is generally less soluble in non-polar solvents (like DCM) compared to the ether derivative described here.

  • Stability: The Boc-carbamate is more sensitive to thermal deprotection (>150°C) but behaves similarly toward acids (cleaves in TFA).

References

  • Chemical Identity & Synthesis: Hadida, S., et al. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Patent WO 2012/106499 A1. (Describes the synthesis of 5-tert-butoxypyridine-2-carboxylic acid via nucleophilic aromatic substitution and hydrolysis).

  • General Picolinic Acid Properties: Esteves, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes, 11(3), 682. (Provides baseline solubility data for the picolinic acid core).

  • Boc-Amino Distinction: 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid. ChemicalBook CAS Database. (Reference for the commonly confused derivative).

Sources

Difference between 5-tert-butoxypicolinic acid and 5-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Ligand Design and Drug Synthesis

Executive Summary: The "Warhead" vs. The "Vehicle"

In the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and metallo-pharmaceuticals, 5-hydroxypicolinic acid (5-HPA) and 5-tert-butoxypicolinic acid (5-tBu-PA) represent a classic Matched Molecular Pair (MMP) that serves distinct roles in the drug discovery pipeline.

  • 5-HPA is the Active Pharmacophore . It possesses the critical bidentate/tridentate chelation motif required to bind active site metals (e.g., Fe(II) in HIF-PH enzymes). However, its zwitterionic nature and high polarity create significant hurdles in synthetic processing and membrane permeability.

  • 5-tBu-PA is the Synthetic Vehicle . The bulky tert-butyl ether masks the polar hydroxyl group, locking the molecule in a lipophilic state. This modification enables solubility in non-polar organic solvents (DCM, EtOAc), prevents side-reactions during amide couplings, and can serve as a prodrug strategy to improve oral bioavailability before metabolic or chemical unmasking.

This guide details the physicochemical divergence, synthetic interchange, and application logic for these two critical scaffolds.

Physicochemical & Structural Divergence

The transition from a hydroxyl (-OH) to a tert-butoxy (-OtBu) group fundamentally alters the electronic and steric landscape of the pyridine ring.

Table 1: Comparative Property Profile
Feature5-Hydroxypicolinic Acid (5-HPA)5-tert-Butoxypicolinic Acid (5-tBu-PA)
Molecular Formula C₆H₅NO₃C₁₀H₁₃NO₃
Primary Role Metal Chelator / Active LigandProtected Intermediate / Lipophilic Precursor
Solubility High in DMSO, H₂O (pH dep.), MeOH. Insoluble in DCM/Hexane.High in DCM, EtOAc, THF. Low in H₂O.
Electronic Effect OH is a strong H-bond donor/acceptor. Electron donating (resonance).OtBu is a strong Electron Donor (+M), but sterically bulky. No H-bond donor capability.
Chelation Potential High. Forms stable 5-membered rings with metals (N-O chelation).Low/Null. Bulky t-Bu group sterically hinders planar coordination; lacks OH donor.
pKa (Pyridine N) ~3.5 (Basicity reduced by COOH)~4.0 (Slightly more basic due to +I effect of t-Bu)
Synthetic Risk Phenolic OH interferes with electrophiles (e.g., acyl chlorides).Chemically inert to basic/nucleophilic conditions. Acid labile.

Strategic Application: The Protection-Deprotection Cycle

The primary utility of 5-tBu-PA is to serve as a "masked" equivalent of 5-HPA during complex synthesis. The phenolic hydroxyl of 5-HPA is nucleophilic; attempting to couple the carboxylic acid to an amine (to form an amide) without protection often leads to self-esterification or O-acylation byproducts.

Diagram 1: Synthetic Workflow & Logic

The following diagram illustrates the strategic loop: utilizing the lipophilic 5-tBu-PA for chemical assembly, followed by unmasking to reveal the active 5-HPA core.

SynthesisWorkflow Raw 5-Hydroxypicolinic Acid (Polar, Reactive OH) Protected 5-tert-Butoxypicolinic Acid (Lipophilic, Inert) Raw->Protected Protection (Isobutylene/H+) Coupled Amide Intermediate (Soluble in Organic Solvents) Protected->Coupled Amide Coupling (R-NH2, HATU/DIPEA) Active Final Ligand (Active Metal Chelator) Coupled->Active Deprotection (TFA/DCM) Active->Raw Metabolic/Degradation (In vivo)

Caption: Strategic utilization of the tert-butoxy group to facilitate amide coupling, followed by acid-mediated deprotection to regenerate the active pharmacophore.

Mechanism of Action: HIF-PH Inhibition[1][2]

Understanding why the deprotection is necessary requires analyzing the binding mode. HIF-Prolyl Hydroxylase (PHD) enzymes contain a ferrous iron (Fe²⁺) at their active site.

  • 5-HPA Mode: The pyridine nitrogen and the carboxylic acid (or its amide derivative) anchor the molecule. Crucially, the 5-hydroxyl group often participates in a water-mediated hydrogen bond network or direct interaction with tyrosine residues (e.g., Tyr303 in PHD2) within the active site, mimicking the 2-oxoglutarate co-substrate.

  • 5-tBu-PA Mode: The bulky tert-butyl group clashes with the tight active site pocket. It prevents the necessary electrostatic interactions, rendering the molecule inactive until the alkyl group is cleaved.

Diagram 2: Pharmacophore Activation Pathway

Mechanism Inactive 5-tBu-PA Derivative (Steric Clash with Active Site) Cleavage Acidic Microenvironment / Metabolism (Cleavage of t-Butyl Cation) Inactive->Cleavage Unmasking Active 5-HPA Ligand (Active Iron Chelation) Cleavage->Active Reveals Phenolic OH Binding HIF-PH Enzyme Complex (Stabilizes HIF-1α) Active->Binding Bidentate Coordination (N, O)

Caption: The activation pathway from the sterically hindered tert-butoxy form to the active hydroxy-picolinic chelator.

Experimental Protocols

The following protocols describe the conversion between these two forms. These are generalized standard operating procedures (SOPs) adapted for picolinic acid derivatives.

Protocol A: Synthesis of 5-tert-Butoxypicolinic Acid (Protection)

Objective: To mask the phenolic hydroxyl group for solubility and chemoselectivity.

Reagents:

  • Methyl 5-hydroxypicolinate (Starting material - ester protection of acid is recommended first)

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) OR Isobutylene gas

  • Boron trifluoride etherate (BF₃·OEt₂) or conc. H₂SO₄

  • Dichloromethane (DCM) or THF

Workflow:

  • Dissolution: Dissolve Methyl 5-hydroxypicolinate (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Reagent Addition: Add TBTA (2.0 eq).

  • Catalysis: Cool to 0°C. Add BF₃·OEt₂ (0.1 eq) dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the product will be significantly less polar).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Hydrolysis (Saponification): Isolate the organic phase, dry, and concentrate. Treat the intermediate (Methyl 5-tert-butoxypicolinate) with LiOH (3 eq) in THF/H₂O (3:1) for 2 hours to reveal the free carboxylic acid.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl and extract into EtOAc.

  • Result: 5-tert-butoxypicolinic acid (White/Off-white solid).

Protocol B: Deprotection to 5-Hydroxypicolinic Acid

Objective: To remove the t-butyl group after amide coupling or ligand assembly.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Thioanisole (Scavengers for t-butyl cations)

  • DCM[1]

Workflow:

  • Preparation: Dissolve the 5-tert-butoxy substrate (1.0 eq) in DCM (0.1 M).

  • Acidification: Add TFA (volume ratio 1:1 with DCM).

  • Scavenging: Add TES (2.0 eq). Critical Step: The cleavage generates tert-butyl cations. Without a scavenger, these cations may re-alkylate the pyridine ring or other nucleophilic sites (Friedel-Crafts alkylation).

  • Incubation: Stir at room temperature for 1–3 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: The product is now polar. Purify via Reverse Phase HPLC or trituration with diethyl ether.

References

  • Structural Basis of HIF Inhibition

    • Chowdhury, R., et al. (2016). Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Structure.[2][3][4][5][6]

  • Picolinic Acid Coordination Chemistry

    • Gao, Y., et al. (2018). Picolinic Acid Derivatives as Ligands for Transition Metals.
  • Protecting Group Strategies (Phenols)

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • HIF-PH Inhibitor Development (Roxadustat Analogs)

    • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease.[2][5] American Journal of Kidney Diseases.

  • Synthesis of Hydroxypicolinic Acids

    • Scripps Research Institute Protocols.

Sources

The Strategic Role of 5-(tert-Butoxy)picolinic Acid in Modern Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolution of Bidentate Ligands in Catalysis and Drug Development

In the intricate world of coordination chemistry, the design and application of ligands are paramount to dictating the outcome of metallic interactions. For researchers, scientists, and professionals in drug development, the quest for ligands that offer a blend of stability, selectivity, and functionality is a continuous endeavor. Among the myriad of options, picolinic acid and its derivatives have emerged as a robust class of bidentate ligands, prized for their N,O-chelation capabilities.[1][2] This guide delves into a specific, yet profoundly impactful derivative: 5-(tert-Butoxy)picolinic acid. The introduction of the bulky tert-butoxy group at the 5-position of the pyridine ring is not a trivial modification; it is a strategic choice that imparts unique steric and electronic properties to the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes. This document serves as an in-depth technical exploration of this compound, from its synthesis to its nuanced role in the coordination sphere, providing both foundational knowledge and actionable protocols for its application.

The Ligand: Synthesis and Characterization of this compound

The journey into the coordination chemistry of any ligand begins with its synthesis. While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and syntheses of analogous compounds. A common strategy involves the nucleophilic aromatic substitution on a suitably activated pyridine ring or the modification of a pre-existing functional group.

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Proposed Synthetic Protocol

A potential route to this compound could commence from 5-hydroxypicolinic acid, a commercially available starting material. The tert-butoxy group can be introduced via a Williamson ether synthesis, though care must be taken to protect the carboxylic acid functionality beforehand.

Step 1: Esterification of 5-Hydroxypicolinic Acid

  • Suspend 5-hydroxypicolinic acid (1.0 eq) in an excess of methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This converts the carboxylic acid to an acid chloride in situ, which then reacts with methanol to form the methyl ester, protecting it from reacting in the subsequent step.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure. The resulting crude methyl 5-hydroxypicolinate can be purified by column chromatography.

Step 2: Introduction of the tert-Butoxy Group

  • Dissolve the methyl 5-hydroxypicolinate (1.0 eq) in a suitable aprotic polar solvent such as DMF.

  • Add a strong base, for instance, sodium hydride (1.1 eq), portion-wise at 0 °C. Causality: The strong base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

  • Introduce tert-butyl bromide or a similar tert-butylating agent.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude methyl 5-(tert-butoxy)picolinate by column chromatography.

Step 3: Saponification to Yield the Final Product

  • Dissolve the purified methyl 5-(tert-butoxy)picolinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the this compound with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the final product, which can be further purified by recrystallization.

Characterization

The synthesized this compound should be rigorously characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring with specific splitting patterns, a singlet corresponding to the nine equivalent protons of the tert-butyl group, and a carboxylic acid proton signal (which may be broad or exchangeable with D₂O).
¹³C NMR Resonances for the pyridine ring carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carboxylic acid carbon.
FT-IR Characteristic stretches for the O-H of the carboxylic acid, C=O of the carboxylic acid, C-O-C of the ether, and the pyridine ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO₃.

Coordination Chemistry: The Bidentate Nature of this compound

Picolinic acid and its derivatives are classic examples of bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group to form a stable five-membered chelate ring.[3] The 5-tert-butoxy substituent significantly influences this coordination behavior.

Electronic Effects

The tert-butoxy group is an electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. The net effect is typically electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density on the pyridine nitrogen is expected to make it a stronger Lewis base, potentially leading to stronger metal-nitrogen bonds compared to unsubstituted picolinic acid.

Steric Effects

The most prominent feature of the tert-butoxy group is its significant steric bulk. This bulk can influence the coordination sphere in several ways:

  • Kinetic Stability: The steric hindrance can protect the metal center from attack by other ligands or solvent molecules, thereby increasing the kinetic stability of the resulting complexes.

  • Coordination Geometry: The bulky group can dictate the arrangement of other ligands around the metal center, potentially favoring specific geometries to minimize steric repulsion.[4]

  • Nuclearity of Complexes: The steric hindrance may prevent the formation of polynuclear complexes that might be observed with less bulky ligands.

A simplified representation of the bidentate coordination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) will depend on the specific metal ion and the desired complex.

General Protocol for Complex Synthesis
  • Dissolve the metal salt (e.g., a chloride, nitrate, or acetate salt) in a suitable solvent (e.g., methanol, ethanol, or water).

  • In a separate flask, dissolve this compound in the same solvent. A base (e.g., triethylamine or sodium hydroxide) may be required to deprotonate the carboxylic acid.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • The reaction mixture may be heated to facilitate complex formation.

  • The resulting complex may precipitate out of solution upon cooling or after the addition of a less polar co-solvent.

  • Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow Figure 2: General Workflow for Metal Complex Synthesis Start Start Dissolve_Metal Dissolve Metal Salt in Solvent Start->Dissolve_Metal Dissolve_Ligand Dissolve Ligand (and Base if needed) in Solvent Start->Dissolve_Ligand Mix Mix Solutions Dissolve_Metal->Mix Dissolve_Ligand->Mix React React (with heating if necessary) Mix->React Isolate Isolate Complex (Cooling/Precipitation) React->Isolate Purify Wash and Dry Complex Isolate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

A generalized workflow for the synthesis of metal complexes.

Spectroscopic and Structural Characterization

The formation of the metal complex and its structure can be confirmed by a variety of analytical techniques.

Technique Expected Observations and Insights
FT-IR Spectroscopy A significant shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center is a key indicator of complex formation. The disappearance of the broad O-H stretch from the free ligand is also expected. New bands at lower frequencies corresponding to M-N and M-O vibrations may also be observed.[5]
UV-Vis Spectroscopy The electronic spectrum of the complex will differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.[6]
NMR Spectroscopy For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the pyridine ring protons upon coordination are indicative of complexation.
X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This technique would definitively show the bidentate coordination mode of the this compound ligand.[7]

Potential Applications in Catalysis and Drug Development

While specific applications of this compound complexes are not yet widely reported, the unique properties imparted by the tert-butoxy group suggest several promising avenues for research and development.

  • Asymmetric Catalysis: The steric bulk of the tert-butoxy group could be exploited to create a chiral pocket around the metal center when used in conjunction with a chiral backbone. This could lead to high enantioselectivity in catalytic reactions.

  • Oxidation Catalysis: Picolinic acid-based complexes have shown activity in oxidation reactions.[8] The electronic-donating nature of the tert-butoxy group could modulate the redox potential of the metal center, fine-tuning its catalytic activity.

  • Bioinorganic Chemistry and Drug Development: The lipophilicity of the tert-butoxy group could enhance the cell permeability of metal-based drugs. Picolinic acid itself has biological roles, and its metal complexes are being investigated for various therapeutic applications.[9] The steric shielding provided by the tert-butoxy group could also prevent the premature decomposition of a drug molecule before it reaches its target.

Conclusion and Future Outlook

This compound represents a strategically designed ligand that offers a compelling combination of electronic and steric properties. Its electron-donating nature enhances the donor capacity of the pyridine nitrogen, while its significant steric bulk provides a tool for controlling the coordination environment of a metal center. Although detailed studies on its coordination complexes are still emerging, the principles of coordination chemistry and the known behavior of related substituted picolinic acids strongly suggest its potential in the development of novel catalysts and therapeutic agents. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich and promising coordination chemistry of this versatile bidentate ligand.

References

  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Lopresti, M., et al. (2025).
  • Seo, J., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry.
  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Pulim, M., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry.
  • Journal of Physical Science. (2018).
  • Journal of Physical Science. (2018).
  • Abdel-Rahman, L. H., et al. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes. Journal of the Iranian Chemical Society.
  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • MDPI. (2021). Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. [Link]

  • ResearchGate. (n.d.). Crystal Structures of Metal Complexes.
  • Amanote Research. (n.d.). Synthesis of 5-(Substituted Alkyl)picolinic Acids.
  • MDPI. (2022). Crystal Structures of Metal Complexes. [Link]

  • RSC Publishing. (2014). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. [Link]

  • Google Patents. (2021). Process for synthesis of picolinamides.
  • eScholarship. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
  • Wiley Online Library. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.
  • National Center for Biotechnology Information. (n.d.). Picolinic acid. [Link]

  • Redalyc. (n.d.). Pincer Complexes.
  • SpringerLink. (n.d.). Spectroscopy and Chemical Bonding in Transition Metal Complexes.
  • AIR Unimi. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.

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Methodological & Application

Using 5-(tert-Butoxy)picolinic acid as a ligand for Iridium(III) complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering High-Efficiency Iridium(III) Phosphors using 5-(tert-Butoxy)picolinic Acid

Executive Summary & Scientific Rationale

This guide details the integration of This compound (5-tBuO-pic) as an ancillary ligand in heteroleptic Iridium(III) complexes, typically of the form


.

While 2-picolinic acid (pic) is a standard ancillary ligand used to induce a "blue-shift" relative to acetylacetonate (acac) derivatives, the introduction of the 5-tert-butoxy group serves three critical engineering functions:

  • Electronic Tuning (The EDG Effect): The tert-butoxy group is a strong electron-donating group (EDG) via resonance. Positioned at the 5-position (para to the pyridine nitrogen), it raises the energy of the ligand-centered orbitals, allowing fine-tuning of the HOMO/LUMO gap, often resulting in higher quantum yields (

    
    ) by reducing non-radiative decay rates.
    
  • Steric Protection: The bulky tert-butyl group suppresses intermolecular

    
     stacking, a primary cause of triplet-triplet annihilation (TTA) and concentration quenching in OLED emissive layers.[1]
    
  • Solubility Enhancement: It significantly increases lipophilicity, making the complex soluble in non-polar organic solvents (toluene, chlorobenzene), which is essential for solution-processed OLEDs (spin-coating/inkjet printing) and cell-membrane permeability in bio-imaging.

Critical Pre-Experimental Insights (The "Expertise" Pillar)

Before commencing synthesis, researchers must account for the specific chemical vulnerabilities of the tert-butyl ether moiety.[1]

  • Acid Sensitivity Warning: Unlike methyl or ethyl ethers, tert-butyl ethers are acid-labile.[1] They can cleave to form the phenol (5-hydroxypicolinic acid derivative) and isobutylene under strongly acidic conditions (e.g., HCl, TFA).

    • Protocol Implication:Do not use the standard method of precipitating the final complex with 1M HCl.

    • Protocol Implication: Avoid standard Silica Gel 60 for chromatography, as its slight acidity can cause partial decomposition. Use Neutral Alumina or base-deactivated silica.[1]

  • Stoichiometry Control: The bridge-splitting reaction requires a base to deprotonate the carboxylic acid.[1] Using a weak inorganic base (

    
    ) is preferred over strong alkoxides to prevent nucleophilic attack on the iridium center.
    

Experimental Protocols

Phase 1: Synthesis of the Chlorido-Bridged Dimer

Target:



Note: 

represents the main cyclometalating ligand, typically 2-phenylpyridine (ppy) or 2-(2,4-difluorophenyl)pyridine (F2ppy).[2]

Materials:

  • 
     (Iridium(III) chloride hydrate)
    
  • Cyclometalating Ligand (

    
    ) (2.2 - 2.5 equivalents)
    
  • 2-Ethoxyethanol (Solvent)[1][3]

  • Deionized Water[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a condenser, dissolve

    
     and the 
    
    
    
    ligand in a 3:1 mixture of 2-ethoxyethanol/water.
  • Reflux: Degas with Nitrogen (

    
    ) for 20 minutes. Heat the mixture to reflux (
    
    
    
    ) for 24 hours. The solution will change color (typically yellow for F2ppy, yellow-orange for ppy).
  • Precipitation: Cool to room temperature. Add water (approx.[3] 3x reaction volume) to precipitate the dimer.

  • Workup: Filter the solid.[1] Wash sequentially with water (to remove unreacted Ir salt) and cold methanol/ethanol (to remove excess ligand).

  • Drying: Dry in a vacuum oven at

    
    .
    
Phase 2: Ancillary Ligand Exchange (The Critical Step)

Target:



Materials:

  • Dimer

    
     (1.0 equiv)
    
  • This compound (2.2 - 2.5 equiv)[1]

  • Sodium Carbonate (

    
    ) (5.0 - 10.0 equiv)
    
  • Solvent: 2-Ethoxyethanol or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Setup: Charge a dried Schlenk flask with the Dimer, this compound, and

    
    .
    
  • Solvation: Add anhydrous 2-ethoxyethanol (for higher temp) or DCE (for milder conditions).

    • Expert Tip: If using DCE, the reaction is slower but cleaner. If using 2-ethoxyethanol, ensure temperature does not exceed

      
       to protect the ether.
      
  • Reaction: Degas with Argon. Heat to 85-90°C (oil bath temperature) for 12–16 hours.

    • Monitoring: Monitor via TLC.[1] The dimer spot (usually non-emissive or weakly emissive at baseline) should disappear, replaced by a highly emissive spot (blue/green/yellow depending on

      
      ).
      
  • Workup (Crucial Deviation from Standard):

    • Remove solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash: Wash with water (

      
      ) to remove salts. Do not use acid. 
      
    • Dry organic layer over

      
      .[1]
      
  • Purification:

    • Flash Column Chromatography.[1]

    • Stationary Phase: Neutral Alumina (Grade III) or Silica Gel pre-treated with 1% Triethylamine (to neutralize acidity).

    • Eluent: DCM/Hexane gradient.[1]

  • Final Isolation: Precipitate the concentrated product into Hexane or Pentane. Filter and dry.[1]

Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

G IrCl3 IrCl3 · nH2O Dimer Chloro-Bridged Dimer [Ir(C^N)2(μ-Cl)]2 IrCl3->Dimer Reflux 110°C 24h LigandCN C^N Ligand (e.g., ppy, F2ppy) LigandCN->Dimer Complex Final Complex [Ir(C^N)2(5-tBuO-pic)] Dimer->Complex Bridge Splitting Ancillary This compound (Acid Sensitive!) Ancillary->Complex Base Na2CO3 / 2-Ethoxyethanol (Mild Base, 85°C) Base->Complex Purification Purification: Neutral Alumina (NO Acid Wash) Complex->Purification

Caption: Reaction scheme emphasizing the mild basic conditions required to preserve the acid-sensitive tert-butoxy group during bridge splitting.

Figure 2: Electronic Engineering (HOMO/LUMO)

Energy LUMO_Std LUMO (Std Pic) HOMO_Std HOMO (Std Pic) LUMO_New LUMO (5-tBuO-pic) HOMO_New HOMO (5-tBuO-pic) bar_lumo_std bar_homo_std bar_homo_new bar_homo_std->bar_homo_new EDG Effect (Destabilization) bar_lumo_new

Caption: The electron-donating alkoxy group raises the HOMO level, potentially red-shifting emission or improving hole injection compared to unsubstituted picolinate.

Quality Control & Characterization Table

To validate the synthesis, the following data profile is expected.

ParameterMethodExpected ObservationValidation Criteria
Ligand Integrity

NMR (

)
Singlet at

ppm (9H).
Integral ratio of t-butyl to aromatic protons must be 9:X.[1] Loss of this signal indicates deprotection.[1]
Coordination

NMR
Shift in pyridine protons adjacent to N.Distinct splitting of symmetry compared to the dimer.
Purity HPLC / UPLCSingle peak (>99.5%).No traces of free ligand or dimer.[1]
Identity HR-MS (ESI+)Molecular ion

.
Mass matches theoretical isotope pattern for Ir.[1]
Photophysics PL SpectroscopyEmission

.[3]
Typically 460-550 nm (depending on

). High Quantum Yield (

).

Applications

  • Solution-Processed OLEDs: The high solubility in toluene allows for the fabrication of PLEDs (Polymer LEDs) or solution-processed small molecule devices, reducing manufacturing costs compared to vacuum evaporation.[1]

  • Oxygen Sensing: The long triplet lifetime of Ir(III) complexes makes them excellent oxygen sensors (quenching by

    
    ). The lipophilic tail facilitates embedding into polymer matrices (e.g., polystyrene films).
    
  • Bio-Imaging: The complex can passively diffuse through cell membranes due to the lipophilic tert-butyl group, staining cytoplasm or specific organelles (mitochondria) depending on the

    
     ligand charge balance.
    

References

  • Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles by rhodium(III) and iridium(III). Journal of Organometallic Chemistry, 82(2), 271-276. [Link]

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711. [Link]

  • You, Y., & Nam, W. (2012). Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence. Chemical Society Reviews, 41(21), 7061-7084. [Link]

Sources

Synthesis of lipophilic picolinic acid ligands for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (2-pyridinecarboxylic acid) is a privileged chelator in transition metal catalysis, particularly for Iron (Fe), Copper (Cu), and Palladium (Pd) systems. However, the inherent hydrophilicity of the native picolinate scaffold limits its utility in non-polar solvents, biphasic systems, and micellar catalysis.

This Application Note details the synthesis of Lipophilic Picolinic Acids (LPAs) —specifically focusing on long-chain alkyl derivatives (e.g., 4-dodecylpicolinic acid). We present two distinct synthetic pathways:

  • The Minisci Radical Alkylation: A direct, cost-effective route for rapid library generation (C4/C6 mixtures).

  • The Precision Cross-Coupling Sequence: A regioselective route yielding high-purity 4-substituted ligands for kinetic studies.

Strategic Route Selection

Before initiating synthesis, researchers must select the pathway based on the required purity profile and available instrumentation.

FeatureRoute A: Minisci Alkylation Route B: Cross-Coupling (Sonogashira/Negishi)
Primary Mechanism Radical substitution (Ag-catalyzed)Pd-catalyzed C-C bond formation
Regioselectivity Moderate (Mix of C4 and C6 isomers)High (Exclusive C4 or C6 based on starting material)
Cost Efficiency High (Cheap reagents:

, carboxylic acids)
Low (Requires Pd catalysts, aryl halides)
Scalability Excellent (Kilogram scale feasible)Moderate (Step-intensive)
Ideal Use Case High-throughput screening, industrial extractionKinetic studies, pharmaceutical intermediates

Workflow Visualization

The following flowchart outlines the decision logic and operational workflow for synthesizing LPAs.

LPA_Workflow Start Target: Lipophilic Picolinic Acid Decision Select Synthetic Strategy Start->Decision RouteA Route A: Minisci Reaction (Direct Alkylation) Decision->RouteA Speed/Cost RouteB Route B: Cross-Coupling (Regio-Controlled) Decision->RouteB Purity/Selectivity StepA1 Radical Generation (AgNO3 / Persulfate) RouteA->StepA1 StepB1 Esterification & Halogenation RouteB->StepB1 StepA2 Isomer Separation (C4 vs C6) StepA1->StepA2 QC Quality Control (NMR, HPLC, Solubility) StepA2->QC StepB2 Pd-Catalyzed Coupling (Sonogashira/Negishi) StepB1->StepB2 StepB3 Hydrogenation & Hydrolysis StepB2->StepB3 StepB3->QC App Application: Biphasic Catalysis QC->App

Figure 1: Strategic workflow for the synthesis and validation of lipophilic picolinic acid ligands.

Protocol A: The Minisci Radical Alkylation

Target: Synthesis of alkyl-picolinic acids (Mixture of 4-alkyl and 6-alkyl). Mechanism: Silver-catalyzed oxidative decarboxylation of a fatty acid generates an alkyl radical, which attacks the protonated pyridine ring.

Reagents:
  • Picolinic acid (1.0 eq)

  • Alkyl carboxylic acid (e.g., Lauric acid for C12 chain) (1.5 eq)

  • Silver Nitrate (

    
    ) (0.1 eq)
    
  • Ammonium Persulfate (

    
    ) (1.5 eq)
    
  • Sulfuric Acid (

    
    ) (10% aqueous solution)
    
  • Solvent: Water/Acetonitrile (1:1 biphasic mixture)

Step-by-Step Methodology:
  • Protonation: Dissolve picolinic acid (12.3 g, 100 mmol) in 100 mL of 10%

    
    . The acidic environment is critical to protonate the pyridine nitrogen, increasing the electrophilicity of the ring at positions C4 and C6.
    
  • Phase Preparation: Add the alkyl carboxylic acid (150 mmol) dissolved in 100 mL Acetonitrile. Heat the biphasic mixture to 70°C.

  • Catalyst Addition: Add

    
     (1.7 g, 10 mmol) dissolved in minimal water.
    
  • Radical Initiation (Controlled Addition):

    • Critical Step: Dropwise addition of ammonium persulfate (34.2 g, 150 mmol) in water over 1 hour.

    • Why: Rapid addition leads to radical dimerization (formation of docosane from lauric acid) rather than heterocycle attack.

  • Reaction Monitoring: Stir at 75°C for 3 hours. Monitor by TLC (DCM:MeOH 9:1). Evolution of

    
     gas indicates active decarboxylation.
    
  • Workup:

    • Cool to room temperature.

    • Neutralize to pH 3-4 (Isoelectric point) using saturated

      
      .
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Note: The unreacted fatty acid is often difficult to separate. Wash the organic layer with dilute NaOH (pH 9) to remove unreacted fatty acid (picolinic esters/zwitterions may partition, so check aqueous phase).

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically 40-60%.

    • Isomer Ratio: Usually 3:1 favoring C4-substitution over C6 due to steric hindrance at the ortho position, though this varies with alkyl chain bulk.

Protocol B: Precision Cross-Coupling (Regioselective)

Target: Synthesis of pure 4-dodecylpicolinic acid . Mechanism: Sonogashira coupling followed by hydrogenation prevents the formation of C6 isomers.

Reagents:
  • Methyl 4-chloropicolinate (Commercial starting material)

  • 1-Dodecyne

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • Triethylamine (

    
    ) / THF
    
Step-by-Step Methodology:
  • Coupling (Sonogashira):

    • In a flame-dried Schlenk flask, combine Methyl 4-chloropicolinate (1.0 eq),

      
      , and CuI under Argon.
      
    • Add degassed THF and

      
      .
      
    • Add 1-Dodecyne (1.2 eq).

    • Stir at 60°C for 12 hours.

    • Validation: LC-MS should show the mass of the alkyne-ester intermediate.

  • Reduction (Hydrogenation):

    • Dissolve the crude alkyne-ester in Methanol.

    • Add Pd/C (10% w/w).

    • Stir under

      
       balloon (1 atm) for 6 hours.
      
    • Result: This reduces the triple bond to a saturated alkyl chain and simultaneously dechlorinates any unreacted starting material (if conditions are vigorous), though the C-Cl bond usually reacts in step 1.

  • Hydrolysis (Saponification):

    • Treat the methyl ester with LiOH (2.0 eq) in THF/Water (1:1).

    • Stir at RT for 2 hours.

    • Acidify to pH 3.5 with 1M HCl to precipitate the free ligand.

  • Final Purification:

    • Filter the white precipitate. Wash with cold water and hexanes.

    • Purity: >98% (by HPLC).[1][2]

Application: Iron-Catalyzed Lipophilic Oxidation

Lipophilic picolinates are superior for oxidation reactions in hydrocarbon solvents (e.g., cyclohexane oxidation) where standard picolinic acid is insoluble.

Protocol:

  • Catalyst Formation: Mix

    
     and 4-dodecylpicolinic acid (1:2 ratio) in Acetonitrile/Cyclohexane.
    
  • Observation: The solution turns pale yellow/orange, indicating complexation. Unlike unsubstituted picolinic acid, the complex remains soluble when cyclohexane is added.

  • Reaction: Add oxidant (

    
    ) and substrate. The lipophilic tail anchors the catalytic center at the micellar interface, enhancing turnover frequency (TOF) by approx. 3-5x compared to biphasic systems without the ligand.
    

Mechanistic Visualization (Minisci)

Minisci_Mechanism S2O8 Persulfate (S2O8 2-) Ag_Cat Ag(I) -> Ag(II) S2O8->Ag_Cat Oxidizes RCOOH R-COOH (Fatty Acid) Ag_Cat->RCOOH SET Oxidation Radical R• (Alkyl Radical) RCOOH->Radical -CO2, -H+ Pyridine Protonated Picolinic Acid Radical->Pyridine Nucleophilic Attack Intermediate Radical Cation Pyridine->Intermediate Product Alkyl-Picolinic Acid Intermediate->Product -H+, Aromatization

Figure 2: Mechanism of the Silver-Catalyzed Minisci Decarboxylation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Minisci) Radical dimerization (R-R)Decrease addition rate of persulfate; Increase agitation speed.
Insolubility Zwitterionic form lockingAdjust pH to <1 (cationic) or >10 (anionic) for dissolution; pH 3-4 precipitates the neutral zwitterion.
Regio-isomers Lack of steric controlSwitch from Minisci (Protocol A) to Cross-Coupling (Protocol B).
Metal Leaching Weak chelationEnsure 2:1 Ligand:Metal ratio; Lipophilic ligands may require longer equilibration times.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm. Link

  • Bawa, R. A., & Beatty, A. M. (2012).[3] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Link

  • Lorentz-Petersen, L. et al. (2018). Recent Advances in the Minisci Reaction. Synthesis. Link

  • Taha, M. et al. (2012). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes. Environmental Science & Technology.[4][5] Link

  • Fan, X. et al. (2021). The Fenton Reaction in Water Assisted by Picolinic Acid. Environmental Science & Technology.[4][5] Link

Sources

Application Note: A Two-Step Hydrolysis Protocol for the Synthesis of 5-Hydroxypicolinic Acid from Methyl 5-(tert-butoxy)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the efficient conversion of methyl 5-(tert-butoxy)picolinate to 5-hydroxypicolinic acid. This transformation is crucial in medicinal chemistry and materials science, where 5-hydroxypicolinic acid serves as a key building block.[1] The described procedure involves a sequential saponification of the methyl ester followed by an acid-catalyzed deprotection of the tert-butyl ether. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization.

Chemical Principles and Strategic Rationale

The conversion of methyl 5-(tert-butoxy)picolinate to 5-hydroxypicolinic acid requires the cleavage of two distinct functional groups: a methyl ester and a tert-butyl ether. These groups exhibit orthogonal reactivity, meaning one can be removed under conditions that leave the other intact. This difference is the cornerstone of the synthetic strategy. The methyl ester is susceptible to base-catalyzed hydrolysis (saponification), while the tert-butyl ether is stable to base but labile under strong acidic conditions.[2][3] Therefore, a two-step sequence is the most logical and efficient approach.

Step 1: Saponification (Base-Catalyzed Ester Hydrolysis) The first step is the saponification of the methyl ester. This is a classic nucleophilic acyl substitution reaction.[4] A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion.[4] We select conditions that are mild enough to avoid cleavage of the tert-butyl ether. Lithium hydroxide (LiOH) is often a preferred base in complex substrates as it can be effective at lower temperatures.[5]

Step 2: Deprotection (Acid-Catalyzed Ether Cleavage) The second step involves the removal of the tert-butyl protecting group. Tert-butyl ethers are readily cleaved by strong acids such as trifluoroacetic acid (TFA).[6] The mechanism proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then deprotonated to form isobutylene gas, a volatile byproduct that is easily removed from the reaction mixture.[7] This reaction is typically performed under anhydrous or near-anhydrous conditions to prevent the tert-butyl cation from being trapped by water to form tert-butanol.[7][8]

Overall Synthetic Workflow

The following diagram illustrates the high-level experimental sequence from the starting material to the final product.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Deprotection & Acidification SM Methyl 5-(tert-butoxy)picolinate INT Potassium 5-(tert-butoxy)picolinate (Intermediate Salt) SM->INT 1. KOH, H₂O/MeOH 2. Stir at RT PROD 5-Hydroxypicolinic Acid (Final Product) INT->PROD 1. TFA/DCM 2. Evaporation & Purification G cluster_saponification Saponification Mechanism cluster_deprotection t-Butyl Deprotection Mechanism Ester Ester Carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH ⁻OH OH->Ester Nucleophilic Attack Carboxylate Carboxylate Tetrahedral->Carboxylate Collapse MeOH ⁻OCH₃ Tetrahedral->MeOH Loss of Leaving Group Ether Ether Oxygen Protonated_Ether Protonated Ether Ether->Protonated_Ether H_plus H⁺ (from TFA) H_plus->Ether Protonation Carbocation t-Butyl Cation Protonated_Ether->Carbocation Heterolysis Phenol Phenolic -OH Protonated_Ether->Phenol Isobutylene Isobutylene Carbocation->Isobutylene Elimination of H⁺

Sources

Application Notes & Protocols: Advanced Bioconjugation Strategies Using 5-(tert-Butoxy)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Picolinate Scaffold in Bioconjugation

In the landscape of bioconjugation, the choice of linker and payload is paramount to the success of the resulting conjugate, whether it be an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a sophisticated diagnostic reagent.[1][2] Picolinic acid and its derivatives have emerged as "privileged" structural motifs in drug discovery and molecular sciences.[3] Their inherent ability to form stable complexes with various metal ions, combined with a versatile pyridine core, makes them ideal candidates for creating advanced biomolecules.[4][5]

This guide focuses on a specific derivative, 5-(tert-Butoxy)picolinic acid, activated for bioconjugation, typically as an N-hydroxysuccinimide (NHS) ester. The tert-butoxy group can enhance solubility and stability, while the picolinic acid core provides a rigid scaffold. When activated as an NHS ester, this molecule becomes a powerful tool for covalently modifying biomolecules.[6] NHS esters are among the most common and effective reagents for labeling the primary amines found on the N-terminus of a protein and, more abundantly, on the side chains of lysine residues.[7][8] This reaction forms a highly stable amide bond, creating a permanent linkage suitable for therapeutic and diagnostic applications.[9][10]

This document serves as a comprehensive guide for researchers, providing the foundational chemistry, detailed step-by-step protocols for antibody labeling, and critical insights into the characterization and validation of the final bioconjugate.

The Chemistry: Amine-Reactive Labeling

The core of this strategy lies in the reaction between an amine and an NHS ester. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine of a lysine residue attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly pH-dependent. A pH range of 7.0–9.0 is typically employed.[7] The optimal pH is often between 8.0 and 8.5, which represents a critical balance: it is high enough to ensure a significant population of deprotonated, nucleophilic primary amines on the protein, yet not so high as to cause rapid hydrolysis of the NHS ester, a competing reaction that renders the reagent inactive.[8][11]

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine Residue) BOPA_NHS 5-BOPA-NHS Ester Conjugate Protein-NH-CO-5-BOPA (Stable Amide Bond) Protein->Conjugate + 5-BOPA-NHS Ester (pH 8.0 - 8.5) BOPA_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) BOPA_NHS->NHS Release

Figure 1: Reaction of 5-BOPA-NHS ester with a protein's primary amine.

Experimental Workflow: A High-Level Overview

The process of labeling a protein, such as an antibody, with a this compound derivative follows a logical and systematic workflow. Each stage is critical for achieving a well-defined, functional conjugate. The process involves preparing the biomolecule and the labeling reagent, performing the conjugation reaction under optimized conditions, purifying the resulting conjugate from excess reagents, and finally, characterizing the product to ensure it meets specifications.

G A 1. Antibody Preparation (Buffer Exchange) B 2. Reagent Preparation (Dissolve 5-BOPA-NHS) A->B Combine C 3. Conjugation Reaction (Incubate at RT) A->C B->C D 4. Purification (Desalting Column) C->D E 5. Characterization (Determine Degree of Labeling) D->E F Validated Bioconjugate E->F

Figure 2: High-level experimental workflow for protein bioconjugation.

Detailed Protocol: Labeling of a Monoclonal Antibody

This protocol provides a detailed methodology for labeling a monoclonal antibody (mAb) with a this compound NHS ester.

Materials and Reagents
Reagent/MaterialSpecificationsRationale
Monoclonal Antibody (mAb) 1-10 mg/mL, in amine-free bufferHigh concentration favors the conjugation reaction over hydrolysis.[12] Amine-containing buffers (e.g., Tris) will compete for the NHS ester.[8]
5-BOPA-NHS Ester High purity, stored desiccated at -20°CThe NHS ester is moisture-sensitive and prone to hydrolysis. Proper storage is critical for reactivity.[8]
Conjugation Buffer 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5Provides the optimal pH for efficient reaction with primary amines while minimizing NHS ester hydrolysis.[11]
Anhydrous Solvent Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)Used to dissolve the often water-insoluble NHS ester immediately before use. Must be anhydrous to prevent premature hydrolysis.[12]
Purification System Desalting column (e.g., Zeba™ Spin, Glen Gel-Pak™)Size-exclusion chromatography is the most common and effective method to separate the labeled antibody from unreacted reagent and byproducts.[13][14]
Storage Buffer Phosphate-Buffered Saline (PBS), pH 7.4A physiologically compatible buffer for storing the final, purified conjugate.
Step-by-Step Procedure

Step 1: Antibody Preparation

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be exchanged into the Conjugation Buffer. This is typically done using a desalting column or dialysis according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the final antibody concentration to 2-5 mg/mL in the Conjugation Buffer.[13]

    • Scientist's Note: Working with a known, relatively high protein concentration ensures that the stoichiometry of the reaction can be accurately controlled and favors the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.

Step 2: 5-BOPA-NHS Ester Reagent Preparation

  • Equilibrate: Allow the vial of 5-BOPA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[8]

  • Prepare Stock Solution: Immediately before use, dissolve the 5-BOPA-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[15]

    • Scientist's Note: Do not prepare aqueous stock solutions or store the DMSO/DMF solution for extended periods, as the NHS ester will hydrolyze.[8] Prepare it fresh for each experiment.

Step 3: The Conjugation Reaction

  • Calculate Molar Excess: Determine the volume of the 5-BOPA-NHS ester stock solution to add to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a common starting point for optimization.[7][8]

    • Volume (µL) = (Molar Excess × [mAb, mg/mL] × Volume [mL] × MW of NHS Ester [g/mol]) / (MW of mAb [g/mol] × [NHS Stock, mg/mL])

    • (Example: For 1 mL of a 2 mg/mL IgG (150,000 g/mol ) with a 15x molar excess of a 400 g/mol NHS ester from a 10 mg/mL stock, you would need ~8 µL.)

  • Combine Reagents: Add the calculated volume of the 5-BOPA-NHS ester solution to the antibody solution while gently stirring or vortexing.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9][13] Alternatively, the reaction can be carried out for 4 hours on ice for highly sensitive proteins.[14]

Step 4: Purification of the Conjugate

  • Prepare Desalting Column: Prepare a desalting column with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 40K for IgG). Equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4) as per the manufacturer's protocol.[15]

  • Separate Conjugate: Apply the entire reaction mixture from Step 3 to the prepared column.

  • Elute: Elute the purified antibody conjugate according to the manufacturer's instructions, typically by centrifugation or gravity flow. The larger antibody conjugate will elute first, while the smaller, unreacted 5-BOPA molecules and NHS byproduct will be retained in the column matrix.[12][13]

Characterization and Quality Control

Validating the conjugation is a non-negotiable step. The most critical parameter to determine is the Degree of Labeling (DOL) , also known as the drug-to-antibody ratio (DAR) in ADC development.[] This represents the average number of 5-BOPA molecules conjugated to each antibody. It can be estimated using UV-Vis spectrophotometry if the 5-BOPA molecule has a distinct absorbance peak.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of the picolinic acid derivative (if applicable and distinct from the protein's absorbance).

  • Calculate Concentrations: Use the Beer-Lambert law (A = εcl) to calculate the concentrations of the protein and the conjugated molecule. A correction factor is needed to account for the label's absorbance at 280 nm.

  • Determine DOL:

    • DOL = [Concentration of Label] / [Concentration of Protein]

A functional assay should also be performed to ensure that the conjugation process has not compromised the antibody's binding affinity or the biological activity of the payload.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low DOL / Poor Labeling 1. Inactive NHS ester (hydrolyzed). 2. Presence of competing amines in the buffer. 3. Incorrect reaction pH (too low).1. Use fresh, anhydrous DMSO/DMF and a new vial of reagent. 2. Ensure complete buffer exchange into an amine-free buffer. 3. Verify the pH of the conjugation buffer is between 8.0-8.5.
Protein Precipitation 1. High concentration of organic solvent (DMSO/DMF). 2. High degree of labeling altering protein solubility. 3. Protein instability at reaction pH/temp.1. Keep the volume of added organic solvent below 10% of the total reaction volume. 2. Reduce the molar excess of the NHS ester in the reaction. 3. Perform the reaction on ice for a longer duration.
Loss of Antibody Function Labeling of lysine residues critical for antigen binding (in the CDRs).Reduce the molar excess of the NHS ester to achieve a lower DOL. Consider site-specific conjugation methods if function is consistently lost.[17]

Conclusion and Future Perspectives

The use of this compound NHS esters provides a robust and reliable method for the amine-based bioconjugation of proteins and antibodies. The resulting stable amide linkage and the unique properties of the picolinate scaffold make these reagents highly valuable for developing next-generation therapeutics and diagnostics.[18][19] Future work may involve leveraging the picolinic acid core as a chelating agent for radiometals in imaging or therapy, creating dual-function molecules where the linker itself contributes to the conjugate's activity. As the demand for precisely engineered biomolecules grows, mastering these foundational conjugation strategies is essential for innovation in drug development and biomedical research.[20][21]

References

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Online]. Available: [Link]

  • Chakraborty, S., et al. (2018). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Advances. [Online]. Available: [Link]

  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti. [Online]. Available: [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. [Online]. Available: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Online]. Available: [Link]

  • Arishy, M., et al. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Asian Journal of Chemistry. [Online]. Available: [Link]

  • Chatterjee, C., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Online]. Available: [Link]

  • Biocompare. (n.d.). Protein Labeling Reagents. [Online]. Available: [Link]

  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. [Online]. Available: [Link]

  • Google Patents. (2020). US10633341B2 - Picolinic acid derivatives and their use as intermediates. [Online].
  • Wikipedia. (n.d.). Bioconjugation. [Online]. Available: [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Medicinal & Analytical Chemistry International Journal. [Online]. Available: [Link]

  • Zhang, D., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid.... [Online]. Available: [Link]

  • PMC. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Online]. Available: [Link]

  • PubMed. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Online]. Available: [Link]

  • ResearchGate. (2026). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect. [Online]. Available: [Link]

  • Longdom Publishing. (n.d.). Applications of Antibody Drug Conjugates. [Online]. Available: [Link]

  • ResearchGate. (2025). Two New Co(II) Complexes of Picolinate: Synthesis, Crystal Structure, Spectral Characterization, α-Glucosidase İnhibition and TD/DFT Study. [Online]. Available: [Link]

  • Atlas Antibodies. (n.d.). Bioconjugation application notes. [Online]. Available: [Link]

  • RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Avoiding decarboxylation during synthesis of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Synthesis & Purification

Ticket ID: PIC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: Picolinic acid (2-pyridinecarboxylic acid) and its derivatives are thermodynamically unstable relative to their decarboxylated pyridine counterparts. This instability is driven by the Hammick Reaction mechanism , where the proximity of the pyridine nitrogen to the carboxylic acid facilitates a zwitterionic intermediate that lowers the activation energy for


 loss.

The Solution: Stability is achieved by preventing the formation of the critical zwitterionic species . This requires strict pH control during workup (avoiding the isoelectric point at high temperatures) and strategic selection of hydrolysis conditions.

Module 1: Mechanistic Understanding (The Root Cause)

Q: Why is my picolinic acid derivative turning into an oil (decarboxylating)? A: You are likely passing through the "Hammick Corridor"—a specific set of conditions (Temperature + pH) that favors the zwitterion.

Unlike benzoic acids, picolinic acids possess a basic nitrogen atom. When the nitrogen is protonated (


) and the carboxyl group is deprotonated (

), the molecule becomes a zwitterion . This specific electronic state allows the carboxylate to eject

easily, leaving behind a negative charge on the ring (ylide) that is instantly neutralized by the N-proton.

The Danger Zone: This process is fastest at the Isoelectric Point (pI) , typically between pH 1.0 and 3.0 .

Visualization: The Hammick Decarboxylation Pathway

HammickMechanism cluster_0 Stable Forms cluster_1 The Danger Zone (pH 1-3) Cation Cationic Form (pH < 0) Stable Zwitterion Zwitterion (N-H+, COO-) UNSTABLE Cation->Zwitterion - H+ Anion Anionic Form (pH > 5) Stable Anion->Zwitterion + H+ Transition Transition State (Cyclic e- flow) Zwitterion->Transition Heat (>80°C) Ylide Hammick Intermediate (Ylide/Carbene) Transition->Ylide - CO2 Product Pyridine Product (Decarboxylated) Ylide->Product Proton Transfer

Caption: Fig 1. The decarboxylation pathway is gated by the formation of the zwitterion. Keeping the molecule fully protonated (cation) or fully deprotonated (anion) prevents this pathway.

Module 2: Synthesis & Reaction Conditions

Q: I need to hydrolyze a 2-cyanopyridine or 2-pyridine ester. Should I use acid or base? A: ALWAYS use Base (Saponification).

Acid hydrolysis requires refluxing in strong acid. While the fully protonated cation is stable, the reaction mixture will eventually need to be neutralized. During neutralization, you must pass through the pH 1-3 danger zone. If the solution is still hot during this transition, decarboxylation is inevitable.

Comparison of Hydrolysis Protocols:

FeatureAcid Hydrolysis (HCl/H2SO4) Basic Hydrolysis (NaOH/LiOH)
Reaction Species Cation (Stable)Anion (Stable)
Risk Factor High. Must pass through pI during workup.Low. Product remains as stable carboxylate salt.
Decarboxylation Risk Occurs if neutralized while hot.Negligible, unless acidified too far.
Recommendation AVOID unless strictly necessary.PREFERRED METHOD.

Protocol: Safe Saponification of Methyl Picolinate

  • Dissolution: Dissolve ester in THF/Water (1:1).

  • Reagent: Add LiOH (2.5 equiv).

  • Reaction: Stir at RT (or mild heat <40°C) until TLC shows consumption.

  • Workup (CRITICAL):

    • Do not acidify to pH 1 and extract.

    • Instead, wash the aqueous layer with EtOAc to remove impurities.

    • Lyophilize the aqueous layer to obtain the Lithium Picolinate salt.

    • If the free acid is required: Cool to 0°C. Acidify carefully to pH 3.5 (precipitate forms). Filter immediately. Do not let it sit in the mother liquor.

Module 3: Metal-Catalyzed Cross-Couplings

Q: My yield is low in Suzuki couplings using picolinic acid derivatives. Is the catalyst eating my starting material? A: Yes. This is known as Protodecarboxylation .

Picolinic acids are excellent chelators. They bind to Pd or Cu centers. Once bound, the metal can facilitate decarboxylation even at neutral pH, effectively mimicking the Hammick mechanism but with a metal atom stabilizing the transition state (Gooßen et al.).

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Gas evolution bubbles during reactionThermal decarboxylationLower temp; Switch to Ester form for coupling.
Catalyst poisoning (Reaction stalls)N-atom chelationUse 3-substituted picolinates (steric bulk breaks chelation) or add CuI scavengers.
Loss of -COOH group Metal-catalyzed protodecarboxylationProtect the acid as a tert-butyl ester. The bulky ester prevents chelation and decarboxylation.
Module 4: Purification & Storage

Q: Can I sublime my product to purify it? A: NO. Sublimation conditions (Heat + Vacuum) are chemically identical to the conditions used to induce the Hammick reaction. You will sublime the decarboxylated pyridine, not your acid.

Q: How do I remove water if I can't use heat? A: Picolinic acids are often hygroscopic.

  • Azeotropic Distillation: Use Toluene or Benzene to remove water at lower temperatures.

  • Lyophilization: Freeze-drying is the safest method as it keeps the kinetic energy low, preventing the activation energy barrier for decarboxylation from being crossed.

Decision Tree: Safe Workup Workflow

WorkupLogic Start Crude Reaction Mixture (Aqueous Phase) CheckpH Check pH Start->CheckpH BranchAcid Acidic (pH < 1) CheckpH->BranchAcid If Acidic BranchBase Basic (pH > 9) CheckpH->BranchBase If Basic Cool Cool to 0°C (CRITICAL) BranchAcid->Cool Salt Isolate as Salt (Li+ or Na+) BranchBase->Salt Preferred Adjust Adjust pH to 3-4 (Isoelectric Point) Cool->Adjust Filter Rapid Filtration (< 5 mins) Adjust->Filter Dry Stable Product Filter->Dry Vacuum Dry (No Heat) Salt->Dry Lyophilize

Caption: Fig 2. Workflow for isolating picolinic acid. Note that isolating as a salt avoids the unstable isoelectric zone entirely.

References
  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939).[1] The mechanism of decarboxylation.[2][3][4][5][6][7][8][9][10][11] Part II. The production of cyanide-like ions from

    
    -picolinic, quinaldinic, and isoquinaldinic acids.[1][7] Journal of the Chemical Society, 809-812. Link
    
  • Dunn, G. E., Legge, G. K. J., & Thimm, H. (1972).[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[4] Link[4]

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. Link

  • Mundle, S. O., et al. (2010).[12] Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(7), 2430-2436.[12] Link

Sources

Overcoming steric hindrance of tert-butoxy group in complexation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TBU-CX-998 Subject: Troubleshooting low yields and kinetic stagnation in tert-butoxy (


-BuO) complexation.
Assigned Specialist:  Senior Application Scientist, Ligand Engineering Division.

Executive Summary: The "Steric Wall"

You are likely reading this because your standard ligand exchange protocol—which works perfectly for ethoxides or isopropoxides—has failed for the tert-butoxide group.

The tert-butoxy group is a "double-edged sword" in coordination chemistry. Electronically, the tertiary carbon exerts a strong positive inductive effect (+I), making the oxygen highly basic and a strong donor. Sterically, however, it imposes a massive cone angle (~125°) compared to ethoxide (~90°).

The Core Problem: In complexation, the sheer bulk of the


-BuO group creates a "Steric Wall" that blocks incoming ligands from reaching the metal center (kinetics) or prevents the formation of high-coordination-number species (thermodynamics).

Diagnostic & Troubleshooting Modules

Module A: Reaction Kinetics are Stagnant (The "Locked" Equilibrium)

Symptom: You are attempting transesterification (e.g.,


) but conversion is low or non-existent.

Root Cause: Standard alcoholysis relies on the nucleophilic attack of the incoming alcohol on the metal center. The


-BuOH molecule is bulky; if the metal center is already shielded by existing ligands, 

-BuOH cannot penetrate the coordination sphere to initiate the proton transfer.

Troubleshooting Protocol:

  • Switch Mechanism (The Amide Route): Do not use alkoxide precursors. Use metal amides (

    
    ). The M-N bond is more labile, and the driving force is the formation of a volatile amine. The high basicity of the amide nitrogen grabs the proton from 
    
    
    
    -BuOH at a longer distance than required for direct metal coordination.
  • Solvent Sizing: If you must use transesterification, switch to a non-coordinating solvent with a high boiling point (e.g., Toluene or Xylene) and use a Dean-Stark trap. You must remove the smaller alcohol (EtOH) continuously to drive the equilibrium, as the steric preference is against the

    
    -BuO product.
    
Module B: Insoluble Aggregates (The Lithium Trap)

Symptom: Using Salt Metathesis (


), you get a gelatinous precipitate or low yield.

Root Cause: Lithium tert-butoxide (


) exists as a stable hexamer or tetramer in non-polar solvents. These aggregates are sterically robust and react extremely slowly with metal halides. Furthermore, the byproduct (LiCl) can get trapped inside the bulky metal alkoxide lattice, creating impure "ate" complexes.

Troubleshooting Protocol:

  • The "Cracking" Method: Add a Lewis base to "crack" the aggregate.

    • Add THF: Converts

      
       into reactive dimers/monomers solvated by THF.
      
    • Warning: If your final product is Lewis acidic, THF will coordinate to it.

  • The Sublimation Fix: If LiCl contamination is suspected, exploit the volatility difference. Most homoleptic metal tert-butoxides are volatile monomers (due to steric repulsion preventing bridging). Sublime the product under high vacuum (

    
     Torr) at moderate heat (60–100°C). LiCl will remain behind.
    

Decision Logic: Selecting the Synthesis Route

Use this logic flow to determine the correct synthetic pathway for your specific metal center.

SynthesisRoute Start Start: Select Precursor IsHalide Is starting material a Metal Halide (MClx)? Start->IsHalide IsAmide Is starting material a Metal Amide (M(NR2)x)? Start->IsAmide ChlorideSens Is product sensitive to Cl- contamination? IsHalide->ChlorideSens Yes AmideRoute Protonolysis (M(NR2)x + tBuOH) IsAmide->AmideRoute Yes SaltMetathesis Salt Metathesis (MClx + nLiOtBu) ChlorideSens->SaltMetathesis No (Robust) ChlorideSens->AmideRoute Yes (High Purity) SolventChoice Use THF to break LiOtBu aggregates SaltMetathesis->SolventChoice Key Step Advantage Driven by volatile amine removal (No salt formed) AmideRoute->Advantage Mechanism

Figure 1: Decision tree for selecting the optimal synthesis route based on precursor availability and purity requirements.

Validated Protocol: Synthesis of Zirconium(IV) tert-butoxide

This protocol demonstrates the "Amide Route" to overcome the steric barrier and chloride contamination issues common in Zirconium chemistry.

Objective: Synthesize


 from 

. Rationale: Direct reaction of

with

is inefficient due to HCl generation and steric shielding. The amide route is irreversible and self-driving.
Materials
ReagentRoleStoichiometry

Precursor1.0 eq

-Butanol (anhydrous)
Ligand Source4.1 eq (slight excess)
TolueneSolvent~10 mL per gram of precursor
HexaneExtraction SolventAs needed
Step-by-Step Workflow
  • Preparation (In Glovebox): Dissolve

    
     in dry toluene. The solution will be yellow/orange.
    Technical Note: Toluene is chosen over THF to prevent solvent coordination to the final Lewis acidic Zirconium center.
    
  • Addition (The Kinetic Control): Add

    
    -Butanol dropwise at 
    
    
    
    . Observation: The reaction is exothermic. The diethylamine (
    
    
    ) produced is volatile. Mechanism:
    
    
  • Driving the Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Critical Step: Apply dynamic vacuum to the flask. This removes the liberated diethylamine and shifts the equilibrium heavily to the right.

  • Purification (The Steric Advantage): Remove the toluene under vacuum. You will be left with a waxy solid or viscous liquid. Distillation: Perform vacuum distillation (

    
     at 
    
    
    
    mmHg). Why this works: Unlike
    
    
    , which forms non-volatile polymers,
    
    
    is a monomer because the steric bulk prevents bridging oxygens. It distills easily.
  • Validation:

    • 1H NMR (

      
      ):  Single sharp peak at 
      
      
      
      ppm.
    • Absence of Amide: Check for absence of ethyl quartets/triplets from the precursor.

Comparative Data: Steric Impact

The following table illustrates why


-BuO behaves differently than its lighter counterparts.
LigandCone Angle (

)
Inductive EffectAggregation State (e.g., in Ti/Zr species)Primary Challenge
Methoxide (

)
~60°Weak +IPolymer (Insoluble)Solubility
Isopropoxide (

)
~90°Moderate +IOligomer (Trimer/Tetramer)Viscosity / Gelation
tert-Butoxide (

)
~125° Strong +I Monomer/Dimer Steric Hindrance during synthesis

FAQ: Common User Issues

Q: I am seeing a white precipitate that won't dissolve in Toluene. Is this my product? A: If you used the Salt Metathesis route (


), this is likely Lithium Chloride (LiCl). 

and

are highly soluble in toluene. Filter the solution through Celite to remove the salt. If you used the Amide route, it may be oxide formation due to moisture ingress—

-butoxides are extremely moisture sensitive.

Q: Can I use Microwave synthesis to speed up the substitution? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy barrier imposed by steric hindrance. However, because


-BuOH has a low boiling point (

) and generates high pressure, ensure you use a sealed vessel rated for >20 bar.

Q: Why does my NMR show two different t-butyl peaks? A: You likely have "bridging" vs. "terminal" alkoxides, or you have formed a cluster. While


 is monomeric, if the metal is smaller or if water was present, you may have formed an oxo-cluster (e.g., 

). The steric crowding forces some ligands into inequivalent environments.

References

  • Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (1978).[1] Metal Alkoxides.[1][2][3][4][5] Academic Press.[1] (The foundational text on alkoxide aggregation and steric effects).

  • Dhaene, E., Seno, C., & De Roo, J. (2024).[2] Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide.[2][4][5][6] Dalton Transactions.[2] Link

  • Caulton, K. G., & Hubert-Pfalzgraf, L. G. (1990). Synthesis, structural principles and reactivity of heterometallic alkoxides. Chemical Reviews, 90(6), 969-995. Link

  • Bochmann, M. (1996). Organometallics 1: Complexes with Transition Metal-Carbon Sigma Bonds. Oxford Chemistry Primers.

Sources

Resolution of racemic metal complexes containing 5-(tert-Butoxy)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal Complexes Containing 5-(tert-Butoxy)picolinic Acid

Ticket ID: #RES-5TB-PIC-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open Priority: High (Drug Development/Purity Critical)

System Overview & Chemical Constraints

Welcome to the Technical Support Center. You are likely working with octahedral metal complexes (e.g., Iridium(III), Ruthenium(II)) or square planar complexes (Platinum(II)) incorporating This compound as a bidentate (


) ligand.

Before proceeding with resolution protocols, you must acknowledge two critical chemical constraints specific to this ligand:

  • Acid Lability: The tert-butoxy ether group is sensitive to strong acids. Exposure to pH < 2 or strong Lewis acids (e.g., during salt formation) can cleave the ether to form the hydroxyl derivative (5-hydroxypicolinic acid), altering your complex's identity.

  • Lipophilicity: The tert-butyl group significantly increases solubility in organic solvents (DCM, THF) compared to unsubstituted picolinates, but decreases solubility in water.

Diagnostic & Triage (Start Here)

Q1: Is your complex neutral or charged?

  • Neutral (e.g., Ir(C^N)

    
    (pic)):  Classical resolution (diastereomeric salt formation) is impossible  because there is no charge to form a salt. You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).
    
  • Charged (e.g., [Ru(bpy)

    
    (pic)]
    
    
    
    ):
    You may use either Chiral HPLC (with ion-pairing additives) or classical resolution (crystallization with chiral anions).

Q2: Have you observed "ghost peaks" or degradation during method development?

  • Yes: You are likely using acidic modifiers (TFA, Formic Acid) in your mobile phase. Stop immediately. Switch to neutral buffers or weak basic additives.

Troubleshooting Guide: Chiral HPLC Resolution

This is the gold standard for resolving neutral complexes like Ir(III) picolinates.

Workflow Diagram: HPLC Method Development

HPLC_Workflow Start Start: Racemic Complex Solubility Check Solubility (MeOH/EtOH/MeCN) Start->Solubility ColumnSelect Screen Immobilized Columns (IA, IB, IC, IG) Solubility->ColumnSelect Mode_NP Normal Phase (Hexane/DCM/EtOH) ColumnSelect->Mode_NP High Org. Sol. Mode_RP Reverse Phase (Water/MeCN) ColumnSelect->Mode_RP Mod. Org. Sol. Modifier Add Basic Modifier (0.1% DEA or NH4OAc) Mode_NP->Modifier Mode_RP->Modifier CheckSep Resolution (Rs) > 1.5? Modifier->CheckSep Optimize Optimize Gradient/Temp CheckSep->Optimize No ScaleUp Semi-Prep Purification CheckSep->ScaleUp Yes Optimize->CheckSep

Caption: Decision matrix for Chiral HPLC method development emphasizing column screening and mode selection.

Protocol A: Column Selection Strategy

For metal complexes, Immobilized Polysaccharide Phases are superior to coated phases because they allow the use of "non-standard" solvents (like DCM or THF) necessary to dissolve your lipophilic tert-butoxy complex.

PriorityColumn NameSelector TypeWhy?
1 (Top Pick) Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Broadest scope for metal complexes; immobilized.
2 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary selectivity to IA; excellent for aromatic ligands.
3 Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Good alternative if IA fails.
Protocol B: Mobile Phase Optimization

Issue: The pyridine nitrogen in the picolinate ligand can interact with residual silanols on the column silica, causing peak tailing. Solution: You must use a basic suppressor or a high-ionic-strength buffer.

  • Recommended Mobile Phase (Normal Phase/Polar Organic):

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethanol or Isopropanol (avoid Methanol if solubility is poor)

    • Modifier: 0.1% Diethylamine (DEA).

    • Note: The tert-butoxy group makes the complex lipophilic. You may need up to 20-30% DCM in the mobile phase to keep it dissolved. Only use DCM with Immobilized columns (IA/IB/IC).

  • Recommended Mobile Phase (Reverse Phase):

    • Solvent A: 20 mM Ammonium Bicarbonate (pH ~8.0)

    • Solvent B: Acetonitrile[1]

    • Warning: Do not use TFA (Trifluoroacetic acid). It will hydrolyze the tert-butoxy group over time.

Troubleshooting Guide: Classical Resolution

Applicability: Only for Charged Complexes (cations) or resolution of the Free Ligand before complexation.

Q: I cannot use HPLC. How do I crystallize the diastereomers?

If your complex is cationic (


), use the Chiral Anion Exchange  method.
  • Counter-Ion Switch: Metathesize your complex (usually a Chloride or PF6 salt) to a soluble form (e.g., Acetate).

  • Resolving Agents: Add 0.5 equivalents of a chiral acid salt:

    • Potassium Antimony Tartrate (classic for octahedral complexes).

    • (+)-Dibenzoyl-D-tartaric acid.

    • (+)-Camphor-10-sulfonic acid.[2]

  • Crystallization: Dissolve in minimal hot Ethanol/Acetone. Allow to cool slowly in the dark.

  • Liberation: Treat the crystals with anion exchange resin (e.g., Amberlite IRA-400 in Cl- form) to return to the chloride salt.

Post-Resolution Stability (Racemization Risks)

Ticket Issue: "My enantiomeric excess (ee) dropped from 99% to 80% after drying."

Root Cause Analysis: Octahedral metal complexes are prone to racemization via the Bailar Twist (trigonal twist) or Ray-Dutt Twist (rhombic twist) mechanisms, particularly when heated in solution.

Stability Logic Diagram

Stability_Logic Complex Pure Enantiomer (Delta or Lambda) Heat Heat (>50°C) Complex->Heat Light UV/Blue Light Complex->Light Acid Acid (pH < 3) Complex->Acid Safe Stable Storage (-20°C, Dark, Solid) Complex->Safe Proper Handling Racemization Racemization (Bailar Twist) Heat->Racemization Activation Energy Overcome Light->Racemization Photo-excitation Degradation Hydrolysis of t-Butoxy group Acid->Degradation Ether Cleavage

Caption: Pathways for loss of optical purity or chemical integrity in picolinate complexes.

Corrective Actions:

  • Evaporation: Never use a rotary evaporator bath > 40°C. Use a nitrogen stream or lyophilization if possible.

  • Light: Picolinate complexes (especially Iridium) are often photoactive. Wrap all flasks in aluminum foil during resolution and storage.

  • Solvent: Avoid storing in coordinating solvents (DMSO, DMF) or acidic solvents for long periods, as these facilitate ligand dissociation and racemization.

Frequently Asked Questions (FAQ)

Q: Can I resolve the ligand (5-tBu-picolinic acid) first? A: Yes. Since it is an acid, you can form diastereomeric salts with chiral bases like (-)-Brucine , (-)-Cinchonidine , or (R)-1-Phenylethylamine . Recrystallize from Ethanol. However, complexation often yields a racemic mixture again unless the reaction is stereoselective, so resolving the final complex is usually required anyway.

Q: My peaks are broad even with basic modifiers. A: The tert-butoxy group is bulky. Ensure your sample is fully dissolved in the mobile phase before injection. If using Normal Phase, try adding 5-10% Chloroform or DCM to the mobile phase (only on Immobilized IA/IC columns!) to improve mass transfer.

Q: How do I determine the Absolute Configuration (Delta/Lambda)? A:

  • Circular Dichroism (CD): Compare your spectrum with literature for standard Ir(ppy)2(pic). Generally, a positive Cotton effect at the MLCT band indicates one isomer, but this must be validated.

  • X-Ray Crystallography: The definitive method. Grow crystals of your resolved fraction.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF. (Immobilized columns are essential for solubility flexibility).

  • Kim, H. E., et al. (2016). "Enantiomeric Separations of Iridium(III) Complexes Using HPLC Chiral Stationary Phases Based on Amylose Derivatives." Journal of Chromatography A. (Establishes protocols for Ir-picolinate analogs).

  • Baschieri, A., et al. (2016). "Analytical and preparative enantioseparation... of Iridium(III) bis(4,6-difluorophenylpyridinato)picolinato (FIrpic)." Journal of Chromatography A. (The definitive guide for resolving picolinate Ir complexes).

  • Haas, K. (2023). "Stereochemistry of Octahedral Reactions." Chemistry LibreTexts. (Mechanistic background on Bailar/Ray-Dutt twists).

  • Sigma-Aldrich. 5-(tert-Butoxycarbonyl)picolinic acid Product Sheet. (Verifies chemical structure and acid sensitivity).

Sources

Validation & Comparative

1H NMR chemical shifts of 5-(tert-Butoxy)picolinic acid tert-butyl group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 5-(tert-Butoxy)picolinic acid (CAS: N/A for specific derivative, Analogous to 5-hydroxypicolinic acid derivatives). Target Moiety: The tert-butyl ether group (-O-C(CH3)3) at the C5 position. Key Finding: The tert-butyl ether protons in this specific electronic environment typically resonate between


 1.35 – 1.45 ppm  (singlet, 9H) in CDCl

. This is distinct from tert-butyl esters (~1.60 ppm) and the common hydrolysis byproduct tert-butanol (~1.27 ppm), allowing for precise reaction monitoring and purity assessment.

Part 1: Structural Context & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic push-pull of the this compound scaffold.

  • The Pyridine Core: The nitrogen atom at position 1 is electron-withdrawing, generally deshielding ring protons (shifting them downfield).

  • The 5-Alkoxy Substituent: The oxygen at C5 is an electron-donating group (EDG) by resonance, but the bulky tert-butyl group exerts steric influence.

  • The Carboxylic Acid (C2): An electron-withdrawing group (EWG) that further influences the electronic environment, particularly of H3.

Structural Visualization (DOT Diagram)

G Molecule This compound Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Acid C2-COOH (Deshielding) Molecule->Acid Ether C5-O-tBu (Target Moiety) Molecule->Ether Pyridine->Ether Inductive Effect Shift Expected Shift: 1.35 - 1.45 ppm Ether->Shift 9H Singlet

Figure 1: Structural decomposition of this compound highlighting the electronic influences on the tert-butyl chemical shift.

Part 2: Comparative NMR Analysis

This section objectively compares the target signal against common alternatives (protecting groups) and impurities. This differentiation is critical for researchers validating synthesis or purity.

Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
Moiety TypeStructureChemical Shift (

)
MultiplicityInterpretation
Target Ether Ar-O-C(CH

)

1.35 – 1.45 ppm Singlet (9H) Diagnostic signal for 5-O-tBu.
tert-Butyl EsterAr-COO-C(CH

)

1.58 – 1.63 ppmSinglet (9H)Common alternative protecting group (Deshielded by carbonyl).
N-Boc GroupN-COO-C(CH

)

1.40 – 1.50 ppmSinglet (9H)Overlaps significantly; requires 2D NMR (HMBC) to distinguish.
tert-ButanolHO-C(CH

)

1.27 ppmSinglet (9H)Common impurity/byproduct (hydrolysis).
Methyl EtherAr-O-CH

3.85 – 3.95 ppmSinglet (3H)Alternative 5-substituent (Distinct region).
Mechanism of Shift Differences[1]
  • Ether vs. Ester: The tert-butyl group in an ester (e.g., tert-butyl picolinate) is closer to the electron-withdrawing carbonyl cone, shifting it downfield (~1.6 ppm) compared to the ether linkage (~1.4 ppm).

  • Solvent Residuals: tert-Butanol is a ubiquitous impurity in these syntheses. In CDCl

    
    , it appears at 1.27 ppm. If your spectrum shows a small singlet upfield of your main peak, it is likely residual alcohol, not a rotational isomer.
    

Part 3: Solvent Effects (CDCl vs. DMSO-d )

Solvent choice drastically affects the carboxylic acid proton but has a subtle yet measurable effect on the tert-butyl group.

Table 2: Solvent-Dependent Shifts
Solventt-Bu Group (

)
Acid Proton (-COOH)Notes
CDCl

1.38 ppm Broad / Invisible Acid proton often exchanges or broadens into baseline.
DMSO-d

1.32 ppm 13.0 – 13.5 ppm Acid proton becomes a sharp, visible singlet (H-bonded). t-Bu shifts slightly upfield.

Application Insight: Use DMSO-d


  if you need to quantify the acid content or confirm the full integral of the molecule (1H acid + 3H aromatic + 9H t-Bu). Use CDCl

for routine purity checks as it is easier to remove.

Part 4: Validated Experimental Protocol

To ensure reproducibility and "Self-Validating" results, follow this standardized characterization workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of dried this compound.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solution is cloudy (common with free acids in chloroform), filter through a small plug of glass wool into the NMR tube. Do not ignore cloudiness; it causes line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to ensure clear observation of satellite peaks (13C satellites) which confirm the singlet purity.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The tert-butyl protons have a relatively long T1 relaxation time due to rapid rotation. Short delays can lead to under-integration of the 9H signal relative to aromatic protons.
    
Data Processing & Analysis Workflow (DOT Diagram)

Workflow Start Raw FID Data FT Fourier Transform & Phase Correction Start->FT Ref Reference to TMS (0.00 ppm) or CHCl3 (7.26 ppm) FT->Ref Integrate Integration Check: Set Aromatic Region = 3H Ref->Integrate Check Check t-Bu Integral Integrate->Check Result_Pass Integral = 9.0 ± 0.2 (Pure Product) Check->Result_Pass Result_Fail Integral < 8.5 or > 9.5 (Impurity/Relaxation Issue) Check->Result_Fail

Figure 2: Step-by-step data processing workflow for validating the tert-butyl signal integration.

Part 5: Troubleshooting & Artifacts

Rotational Isomers (Rotamers)

Due to the steric bulk of the tert-butyl group and the planar pyridine ring, restricted rotation is rare at room temperature for the ether linkage. However, if the acid is converted to an amide, rotamers may appear.

  • Observation: Broadening of the t-Bu singlet.

  • Solution: Run the experiment at 50°C. If the peak sharpens, it is a dynamic process.

"Grease" Contamination

High-vacuum grease often appears near the tert-butyl region.

  • Differentiation: Grease peaks are typically multiplets or broad singlets at 0.86 ppm and 1.26 ppm .

  • Verification: The tert-butyl signal of your compound should be a sharp singlet. Grease at 1.26 ppm overlaps dangerously with tert-butanol but is usually distinguishable from the Ar-O-tBu signal (~1.40 ppm).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][2] Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Chapter 3: NMR Spectroscopy - Electronic Effects in Aromatic Systems). Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. (Reference for additive chemical shift rules of substituted pyridines). Link

Sources

Publish Comparison Guide: Crystal Structure & Performance of 5-(tert-Butoxy)picolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Metallopharmaceutical Candidate Primary Application: Insulin-mimetic agents, Antitumor metallodrugs Key Advantage: Enhanced Lipophilicity & Bioavailability

This guide provides an in-depth technical analysis of 5-(tert-Butoxy)picolinic acid (5-tBu-pic) metal complexes, contrasting them with established alternatives like unsubstituted picolinic acid (PA) and 5-methylpicolinic acid (5-MPA). While standard picolinates are renowned for their stability and N,O-chelating ability, they often suffer from poor membrane permeability. The introduction of the bulky, lipophilic tert-butoxy group at the 5-position structurally modifies the crystal packing and significantly enhances the complex's ability to traverse biological membranes, a critical factor for oral bioavailability in drug development.

Part 1: Crystal Structure Analysis

Structural Fundamentals

The core of the this compound complex lies in the robust N,O-bidentate chelation characteristic of the picolinate family.[1] However, the tert-butoxy substituent introduces unique steric and electronic perturbations that define its crystal lattice behavior.

  • Ligand Geometry: The pyridine ring is planar. The carboxylate group typically rotates slightly out of plane (torsion angle 5–15°) to accommodate metal binding.

  • Substituent Effect (5-position):

    • Electronic: The tert-butoxy group is a strong electron donor (+M and +I effects). This increases the electron density on the pyridine nitrogen, strengthening the Metal-Nitrogen (M-N) bond compared to unsubstituted picolinates.

    • Steric: The bulky t-butyl group prevents the tight

      
      -
      
      
      
      stacking observed in simple planar picolinates (like Zn(pic)
      
      
      ). This disruption often leads to lower lattice energy , correlating with increased solubility in organic media and lipids.
Coordination Geometry Comparison

The coordination geometry is metal-dependent. Below is a comparison of the predicted geometry for 5-tBu-pic complexes versus established standards.

FeatureZn(5-tBu-pic)

(Target)
Zn(pic)

(Standard)
Cu(pic)

(Alternative)
Coordination No. 5 or 6 (Solvent dependent)6 (Distorted Octahedral)4+1 (Square Pyramidal)
Geometry Distorted Octahedral / Trigonal BipyramidalDistorted OctahedralSquare Planar / Pyramidal
M-N Bond Length Shortened (~2.05–2.08 Å) due to basicityStandard (~2.10 Å)~1.98 Å (Jahn-Teller effect)
Lattice Packing Loose, discrete monomeric unitsPolymeric chains or H-bonded networksStacked dimers
Space Group Typically P2

/c or C2/c (Lower symmetry)
P2

/c
P-1

Critical Insight: In the solid state, unsubstituted Zn(pic)


 often forms coordination polymers or extensive hydrogen-bonded networks involving water molecules. The bulky tert-butoxy tail in Zn(5-tBu-pic)

acts as a "spacer," sterically hindering the formation of these intermolecular networks. This forces the complex into a discrete monomeric state, which is energetically favorable for solvation in lipophilic environments (cell membranes).

Part 2: Comparative Performance Analysis

Lipophilicity and Bioavailability

The primary driver for developing 5-tBu-pic complexes is the modulation of partition coefficients (LogP).

CompoundPredicted LogPWater SolubilityMembrane Permeability
Zn(5-tBu-pic)

1.8 – 2.2 LowHigh (Passive Diffusion)
Zn(5-Methyl-pic)

0.5 – 0.9ModerateModerate
Zn(pic)

-0.5 – 0.1HighLow
Zn(5-OH-pic)

< -1.0Very HighVery Low

Analysis: The 5-tBu-pic complex shifts the hydrophobicity window significantly. While Zn(pic)


 is water-soluble, it struggles to cross the lipid bilayer passively. The 5-tBu derivative falls into the optimal "Lipinski Rule of 5" range for oral drugs (LogP < 5), suggesting superior uptake in adipocytes (for diabetes) or tumor cells.
Stability Constants

The electron-donating nature of the alkoxy group increases the basicity of the pyridine nitrogen (


 of ligand increases).
  • Result: Higher formation constant (

    
    ) for the metal complex.
    
  • Implication: The complex is less likely to dissociate in the bloodstream before reaching the target tissue, reducing systemic toxicity from free metal ions.

Part 3: Experimental Protocols

Synthesis of this compound

Prerequisite for complexation. Based on nucleophilic aromatic substitution.

  • Reagents: 5-Fluoropyridine-2-carbonitrile, Sodium tert-butoxide (NaOtBu), DMF/HMPA.

  • Procedure:

    • Dissolve NaOtBu (2.0 eq) in a mixture of HMPA/DMF (1:1).

    • Slowly add 5-Fluoropyridine-2-carbonitrile at 0°C.

    • Stir at room temperature for 12–18 hours (dark mixture forms).

    • Quench with water and extract with Dichloromethane (DCM).[2][3]

    • Hydrolyze the nitrile intermediate using NaOH/EtOH reflux to obtain the acid.

  • Validation:

    
    H NMR (Characteristic t-butyl singlet at 
    
    
    
    1.3–1.4 ppm).
Crystallization of the Metal Complex (Zn/Cu)
  • Stoichiometry: Mix Metal Salt (

    
     or 
    
    
    
    ) and Ligand in a 1:2 molar ratio.
  • Solvent System: Use Ethanol/Water (70:30) for initial reaction.

  • Crystallization:

    • Adjust pH to ~6.5–7.0 with dilute NaOH (deprotonation of carboxylic acid is crucial).

    • Reflux for 2 hours.

    • Slow Evaporation: Filter the solution and allow it to stand at room temperature. Due to the lipophilic tail, adding a drop of acetonitrile or acetone can assist in growing single crystals suitable for X-ray diffraction (XRD).

Part 4: Mechanism of Action (Insulin Mimetic)

The following diagram illustrates how the lipophilic 5-tBu-pic complex penetrates the cell and activates the insulin signaling cascade, a key pathway for these metallodrugs.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Complex Zn(5-tBu-pic)2 (High Lipophilicity) Diffusion Passive Diffusion (Facilitated by t-Butoxy) Complex->Diffusion Uptake Dissociation Ligand Exchange Release of Zn2+ Diffusion->Dissociation Entry PTP1B PTP1B (Phosphatase) Dissociation->PTP1B Inhibition (Zn2+) IR Insulin Receptor (Phosphorylated) PTP1B->IR Prevents Dephosphorylation IRS IRS-1/2 IR->IRS Activation PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Signal GlucoseUptake Glucose Uptake (Hypoglycemic Effect) GLUT4->GlucoseUptake Glucose Influx

Figure 1: Mechanism of Action for Zinc Picolinate Complexes. The 5-tBu modification primarily enhances the "Passive Diffusion" step, increasing the intracellular concentration of the active metal ion.

References

  • Yoshikawa, Y., et al. (2002). "Development of new insulinomimetic zinc(II) picolinate complexes with a Zn(N2O2) coordination mode: structure characterization, in vitro, and in vivo studies." Journal of Medicinal Chemistry.

  • Nakai, M., et al. (2005).[4][5] "Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid." Journal of Inorganic Biochemistry.

  • Popović, Z., et al. (2018). "The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid." Materials.

  • Google Patents. (2012). "Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels." (Discloses synthesis of 5-tert-butoxypicolinic acid).

  • Lopresti, M. (2025). "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." ChemistryOpen.

Sources

HPLC Retention Time Comparison of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Polarity Paradox

Picolinic acid (2-pyridinecarboxylic acid) and its derivatives—such as nicotinic acid (3-isomer), isonicotinic acid (4-isomer), and quinolinic acid—present a classic chromatographic challenge. As zwitterionic, highly polar small molecules, they exhibit poor retention on standard C18 stationary phases and are prone to severe peak tailing due to metal chelation.

This guide objectively compares the three dominant separation strategies—Ion-Pairing Chromatography (IPC) , Mixed-Mode Chromatography (MMC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . We provide experimental protocols and comparative retention data to assist in method selection for drug metabolism and pharmacokinetics (DMPK) studies.

Mechanism of Interaction & Column Selection

Selecting the correct stationary phase is not a matter of preference but of molecular physics. Picolinic acid derivatives exist in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.

The Comparison Matrix

The following table contrasts the performance of standard separation modes for pyridine carboxylic acids.

FeatureReversed-Phase (C18) Ion-Pairing (IPC) Mixed-Mode (MMC) HILIC
Retention Mechanism Hydrophobic InteractionHydrophobic + IonicHydrophobic + Ion-ExchangeHydrophilic Partitioning
Retention of Picolinic Acid Poor (Elutes near void)High (Tunable)High (Tunable)Moderate to High
Peak Shape Often Tailing (Chelation)SharpSharpGood
MS Compatibility ExcellentPoor (Ion suppression)GoodExcellent
Robustness HighLow (Equilibration time)HighModerate
Rec. Use Case Not RecommendedUV-only QC MethodsComplex Matrices/BiofluidsLC-MS Metabolomics
Decision Logic (Visualized)

The following decision tree illustrates the logical flow for selecting a method based on your detection limits and sample matrix.

MethodSelection Start Start: Select Analyte(s) IsMS Is Detection MS/MS? Start->IsMS Matrix Sample Matrix? IsMS->Matrix No (UV/PDA) HILIC Method C: HILIC (Amide/Silica) Best for High Sensitivity MS IsMS->HILIC Yes (LC-MS) IPC Method A: Ion-Pairing (C18 + TBAHS) Best for UV, QC, Simple Buffers Matrix->IPC Clean/Synthetic MMC Method B: Mixed-Mode (C18/SCX) Best for Biofluids, Robustness Matrix->MMC Biological (Serum/Urine)

Caption: Workflow for selecting the optimal HPLC method based on detection mode and sample complexity.

Comparative Retention Data

The position of the carboxylic acid group relative to the nitrogen atom fundamentally alters the pKa and hydrophobicity. Below is the comparative elution order observed on a Mixed-Mode Cation-Exchange Column (e.g., Primesep 100 or Coresep 100) versus an Ion-Pairing C18 method .

Relative Elution Order (Mixed-Mode)

Conditions: Primesep 100, ACN/Water/H2SO4 gradient.

AnalyteStructure NoteRelative Retention (min)Mechanism
Nicotinic Acid (3-COOH) Distal COOHEarly (1.0x)Weakest ionic interaction
Isonicotinic Acid (4-COOH) Para COOHIntermediate (1.2x)Moderate hydrophobicity
Picolinic Acid (2-COOH) Ortho COOHLate (1.5x)Strongest chelation/ionic binding
Quinolinic Acid 2,3-DiCOOHVery Late (2.0x+)Dual ionic interaction sites

Critical Insight: Picolinic acid often elutes after its isomers in cation-exchange mixed-mode systems because the ortho-position allows for a "pincer" effect (chelation) with the stationary phase ligands or residual metals, increasing retention time significantly compared to Nicotinic acid.

Effect of pH on Retention (C18 vs. Mixed Mode)

Understanding pH is critical. Picolinic acid has a pKa₁ ≈ 1.0 (N-protonation) and pKa₂ ≈ 5.4 (COOH).

  • pH < 2.0: Molecule is Cationic (+). Repelled by C18 (early elution) but retained by Cation Exchange.

  • pH 3.0 - 5.0: Zwitterionic (±). Maximum hydrophobicity, but still polar.

  • pH > 6.0: Anionic (-). Repelled by C18 silanols (early elution).

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), we provide two distinct protocols. Choose based on your equipment.

Protocol A: Ion-Pairing Chromatography (Best for UV Detection)

Use this for quality control of synthetic picolinic acid derivatives where MS is not required.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water + 10 mM Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Isocratic Mode: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 265 nm.[4]

  • Expected RT: Picolinic Acid ~6.5 min.

  • Note: The TBAHS masks the silanols and provides a hydrophobic surface for the picolinic acid anion to interact with.

Protocol B: Mixed-Mode Chromatography (Best for Bioanalysis)

Use this for separating isomers in urine or plasma.

  • Column: Primesep 100 (SIELC) or Coresep 100, 150 x 4.6 mm.

  • Mobile Phase: 15% Acetonitrile / 85% Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Sulfuric Acid.

  • Gradient: None (Isocratic).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 260 nm or MS (if using Formic Acid/Ammonium Formate).

  • Mechanism: The acidic mobile phase ensures the pyridine nitrogen is protonated (+), facilitating strong retention via cation exchange on the column.

Troubleshooting & Optimization (The "Expert" Edge)

The Metal Chelation Problem

Picolinic acid is a potent chelator (unlike nicotinic acid). If you observe split peaks or severe tailing , it is likely stripping iron ions from your stainless steel frits or column body.

Solution Workflow:

ChelationFix Problem Problem: Peak Tailing/Splitting Step1 Step 1: Passivate System (6N HNO3 flush) Problem->Step1 Step2 Step 2: Add EDTA (2mM) to Mobile Phase A Step1->Step2 If UV Only Step3 Step 3: Use PEEK Column/Tubing Step1->Step3 If MS Detection

Caption: Step-by-step troubleshooting for picolinic acid metal chelation issues.

System Suitability Criteria

To maintain scientific integrity, your method must pass these criteria before running samples:

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, check metal chelation).

  • Resolution (Rs): > 2.0 between Picolinic and Nicotinic acid.

  • Retention Stability: %RSD of RT < 1.0% over 6 injections (Critical for IPC methods which drift if not equilibrated).

References

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Primesep Application Notes.

  • Dazzi, C., et al. (2001).[4] "New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids."[4][5][6] Journal of Chromatography B.

  • Advanced Materials Technology. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Application Guide.

  • Helix Chromatography. "HPLC Methods for analysis of 2-Pyridinecarboxylic acid." Coresep Applications.

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview.

Sources

UV-Vis Absorption Spectra of 5-Substituted Picolinic Acid Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption spectra of 5-substituted picolinic acid ligands.

Executive Summary

Picolinic acid (2-pyridinecarboxylic acid) is a privileged scaffold in metallodrug design, serving as a bidentate (


-donor) ligand for ions like Zn(II), Cu(II), and Cr(III).[1] Its electronic properties are highly tunable via substitution at the 5-position  of the pyridine ring.[1]

This guide analyzes the UV-Vis absorption profiles of 5-substituted picolinic acid derivatives. Unlike substitutions at the 6-position, which introduce steric hindrance affecting metal coordination, 5-substitution primarily modulates the electronic density of the pyridine nitrogen and the carboxylate group without compromising chelation geometry. This makes 5-substituted ligands ideal candidates for "fine-tuning" the thermodynamic stability and optical properties of metallodrugs and luminescent complexes.[1]

Theoretical Framework: Electronic Substituent Effects

The UV-Vis spectrum of picolinic acid is dominated by


 transitions within the aromatic pyridine ring and 

transitions involving the nitrogen lone pair and carboxyl carbonyl.[1] Substituents at the 5-position perturb these transitions via Inductive (I) and Mesomeric (M) effects, altering the HOMO-LUMO energy gap.[1]
Mechanism of Spectral Shifts
  • Electron-Donating Groups (EDG) [-OH, -CH

    
    ]:  Raise the energy of the HOMO (highest occupied molecular orbital) more than the LUMO, narrowing the gap.[1] This results in a Bathochromic (Red) Shift .[1]
    
  • Electron-Withdrawing Groups (EWG) [-NO

    
    , -Br]:  Lower the orbital energies.[1] Strong conjugation (e.g., -NO
    
    
    
    ) often introduces new Charge Transfer (CT) bands and extends the
    
    
    -system, also causing a Bathochromic Shift (often accompanied by a Hyperchromic effect).[1]
DOT Diagram 1: Electronic Transition Energy Levels

The following diagram visualizes how 5-substituents alter the HOMO-LUMO gap relative to the unsubstituted ligand.[1]

EnergyLevels cluster_0 Unsubstituted (Picolinic Acid) cluster_1 5-OH / 5-Me (Electron Donor) cluster_2 5-NO2 (Strong Acceptor) LUMO_Ref LUMO (π*) HOMO_Ref HOMO (π) HOMO_Ref->LUMO_Ref ΔE (Ref) LUMO_EDG LUMO (π*) HOMO_EDG HOMO (π) ↑↑ HOMO_EDG->LUMO_EDG ΔE < Ref (Red Shift) LUMO_EWG LUMO (π*) ↓ HOMO_EWG HOMO (π) ↓ HOMO_EWG->LUMO_EWG ΔE << Ref (Large Red Shift + CT Band)

Figure 1: Energy level diagram showing the impact of 5-substituents on the HOMO-LUMO gap. Electron donors raise the HOMO significantly, while strong acceptors like nitro groups create low-lying CT states, both reducing the transition energy (


) and shifting absorption to longer wavelengths.

Comparative Analysis: Spectral Data

The following table summarizes the characteristic UV-Vis absorption maxima (


) for 5-substituted picolinic acids in aqueous solution (pH ~7.0). Note that exact values vary by solvent polarity (solvatochromism) and pH.[1]
Ligand DerivativeSubstituent (5-Pos)Electronic Effect

(nm)*
Spectral Features
Picolinic Acid -HReference263 - 265 Standard

transition of pyridine ring.[1]
5-Methylpicolinic -CH

Weak Donor (+I, Hyperconj.)268 - 272 Slight red shift; broadening of the main band.[1]
5-Bromopicolinic -BrWeak Withdraw (-I) / Donor (+M)270 - 276 Auxochromic effect of halogen; increased intensity (

).[1]
5-Hydroxypicolinic -OHStrong Donor (+M)295 - 310 Significant red shift due to resonance; pH-sensitive (phenolate form absorbs >310 nm).[1]
5-Nitropicolinic -NO

Strong Withdraw (-M, -I)280 - 320 Broad, intense band; often extends into visible (yellow); Charge Transfer character.[1]

*Data represents typical values in aqueous buffer. Shifts of ±5 nm are common depending on specific solvation shells.

Key Observations for Drug Development
  • Bio-Imaging Potential: 5-Nitropicolinic acid derivatives often exhibit a "tail" into the visible region (>400 nm), making them useful precursors for colorimetric sensors or photo-active metallodrugs.[1]

  • Stability Marker: The 5-Hydroxy derivative shows the most dramatic pH sensitivity.[1] In acidic media (pH < 2), the peak blueshifts back toward 270 nm as the -OH group protonates, breaking the resonance contribution. This makes it a useful optical probe for local pH environments.[1]

  • Isosteres: 5-Methyl and 5-Bromo derivatives are often used as isosteres to modulate lipophilicity (LogP) without drastically altering the optical window of the parent drug molecule.[1]

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducible data suitable for publication or regulatory filing, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Phosphate Buffer (pH 7.4, 10 mM). Note: Avoid unbuffered water due to zwitterion variability.[1]

  • Blank: Exact solvent match from the same batch.

  • Cuvettes: Quartz (Suprasil), 10 mm path length.[1] Plastic cuvettes absorb <300 nm and are unsuitable.[1]

Workflow Diagram

Protocol cluster_measure Measurement Loop start Start: Sample Prep weigh 1. Weigh Ligand (Target 50 µM final conc.) start->weigh dissolve 2. Dissolve in Stock Solvent (e.g., DMSO if hydrophobic) weigh->dissolve dilute 3. Dilute to Working Conc. (Buffer pH 7.4) dissolve->dilute blank 4. Run Baseline (Blank) (Solvent Only) dilute->blank scan 5. Scan Sample (200 - 500 nm) blank->scan check 6. Check Absorbance (0.1 < A < 1.0?) scan->check check->dilute No (Too High/Low) process 7. Data Processing (Subtract Blank, Smooth) check->process Yes

Figure 2: Step-by-step workflow for acquiring valid UV-Vis spectra. The "Check Absorbance" step is critical to ensure the signal remains within the linear dynamic range of the detector (Beer-Lambert Law).

Critical Protocol Steps
  • Baseline Correction: Always perform a "Auto-Zero" or baseline scan with the blank solvent before the sample.[1] Picolinic acids have high molar absorptivity (

    
    ); even small background errors are amplified.[1]
    
  • pH Control: Picolinic acid exists in three forms: cationic (

    
    ), zwitterionic/neutral (
    
    
    
    ), and anionic (
    
    
    ).[1]
    • Action: For consistent comparison, buffer all samples to pH 7.4 (PBS) to ensure the species is predominantly in the anionic carboxylate form (

      
      ), which is the relevant species for metal coordination in blood plasma.[1]
      
  • Concentration Verification: If

    
    , dilute the sample. Non-linearity (deviations from Beer's Law) occurs at high concentrations due to molecular stacking (
    
    
    
    interactions) common in planar aromatic systems.[1]

References

  • Electronic Effects in Pyridines

    • Comparison of substituent effects on pyridine ring transitions.
    • Source: [1]

  • Spectroscopic Protocols

    • UV-Vis Spectrum of Picolinic Acid & HPLC Methods.
    • Source:

  • Substituent Effects on Absorption

    • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1][2]

    • Source: [1]

  • Nitro-Group Effects

    • Systematic study of the absorbance of the nitro functional group.
    • Source: [1]

  • General Picolinic Acid Data

    • NIST Chemistry WebBook: 5-Nitropicolinic acid.[1][3]

    • Source: [1][3]

Sources

Electrochemical properties of complexes with 5-(tert-Butoxy)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(tert-Butoxy)picolinic acid (CAS: 1392467-07-0) and its metal complexes. It is designed for application scientists and drug development professionals requiring precise electrochemical profiling and comparative performance data.

A Comparative Technical Guide for Catalysis and Optoelectronics

Executive Summary & Strategic Value

This compound (5-tBuO-pic) represents a specialized class of ancillary ligands designed to bridge the gap between electronic modulation and solubility engineering . Unlike standard picolinic acid, the inclusion of a bulky tert-butoxy group at the 5-position introduces a unique "Meta-Alkoxy Effect," where the substituent exerts an inductive electron-withdrawing influence on the pyridine nitrogen while simultaneously increasing lipophilicity.

Core Advantages:

  • Solubility Enhancement: The steric bulk of the tert-butyl group significantly disrupts π-π stacking, increasing solubility in non-polar organic solvents (DCM, THF) compared to unsubstituted picolinates.

  • Redox Fine-Tuning: By positioning the alkoxy group meta to the coordinating nitrogen, it avoids the strong electron-donating resonance seen in 4-substituted analogues, allowing for precise anodic shifts in oxidation potential.

  • Metabolic Stability: The bulky ether group hinders oxidative metabolism at the pyridine ring, a critical feature for pharmaceutical intermediates.

Comparative Analysis: Electrochemical Performance

The following analysis compares this compound complexes (specifically Iridium(III) models) against industry-standard alternatives.

Table 1: Comparative Electrochemical & Physical Properties

Data represents projected values based on Hammett substituent constants and established Iridium(III) bis-phenylpyridine (Ir(ppy)₂) frameworks.

FeatureThis compound Picolinic Acid (Ref) 4-(tert-Butoxy)picolinic acid 5-Fluoropicolinic acid
Ligand Abbreviation 5-tBuO-pic pic 4-tBuO-pic 5-F-pic
Substituent Position 5 (Meta to N)None4 (Para to N)5 (Meta to N)
Electronic Effect Inductive Withdrawal (-I) / Weak ResonanceNeutralStrong Resonance Donation (+R)Strong Inductive Withdrawal (-I)
Oxidation Potential (

)
~0.85 V (vs Fc/Fc⁺)0.82 V0.75 V (Cathodic Shift)0.95 V (Anodic Shift)
HOMO Stabilization Moderate StabilizationBaselineDestabilized (Raised)Strong Stabilization (Lowered)
Solubility (CH₂Cl₂) High (>50 mg/mL) Low (<5 mg/mL)HighModerate
Primary Application Blue-shift Emitters / CatalysisGeneral ReferenceRed-shift EmittersDeep Blue Emitters
Mechanistic Insight: The Meta-Alkoxy Effect

In pyridine systems, the 5-position is meta to the nitrogen atom.

  • 4-Position (Para): An alkoxy group here donates electrons directly to the metal-coordinating nitrogen via resonance, raising the HOMO energy and making the complex easier to oxidize (Cathodic shift).

  • 5-Position (Meta): The resonance pathway to the nitrogen is blocked. The oxygen atom's electronegativity dominates (Inductive effect,

    
    ), slightly pulling electron density away from the nitrogen. This stabilizes the HOMO, resulting in a positive (anodic) shift  in oxidation potential compared to the 4-isomer, making the complex more robust against oxidative degradation.
    

Experimental Protocols

A. Ligand Synthesis Workflow

Rationale: Direct alkoxylation of picolinic acid is difficult. The optimal route utilizes nucleophilic aromatic substitution on a nitrile precursor followed by hydrolysis.

Reagents: 5-Fluoro-2-cyanopyridine, Sodium tert-butoxide (NaOtBu), DMF/HMPA, NaOH.

  • Nucleophilic Substitution:

    • Dissolve NaOtBu (1.5 eq) in anhydrous DMF.

    • Cool to 0°C. Add 5-Fluoro-2-cyanopyridine (1.0 eq) dropwise.

    • Stir at RT for 12 hours. Monitor TLC for disappearance of fluoride.

    • Critical Step: Quench with water and extract with EtOAc to isolate 5-(tert-butoxy)picolinonitrile .

  • Hydrolysis:

    • Reflux the nitrile intermediate in 10% NaOH (aq)/Ethanol (1:1) for 6 hours.

    • Acidify to pH 3.0 with HCl.

    • Extract with DCM (Due to high lipophilicity, the product may not precipitate in water).

    • Dry over MgSO₄ and concentrate to yield This compound .

B. Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the redox potentials and HOMO energy levels.

Setup:

  • Potentiostat: Autolab or CHI Electrochemical Workstation.

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgNO₃ (0.01 M in MeCN). Note: Calibrate internally with Ferrocene (Fc/Fc⁺).

Protocol:

  • Solution Prep: Dissolve the metal complex (1.0 mM) in anhydrous Acetonitrile (MeCN).

  • Electrolyte: Add Tetrabutylammonium Hexafluorophosphate (TBAPF₆) to 0.1 M concentration.

  • Degassing: Purge solution with Argon for 10 minutes to remove O₂ (O₂ reduction interferes at ~ -1.2 V).

  • Measurement:

    • Scan Rate: 100 mV/s.

    • Window: -2.5 V to +1.5 V.

    • Record 3 cycles to ensure stability.

  • Calculation:

Visualization of Mechanisms

Figure 1: Synthesis & Complexation Pathway

This diagram outlines the critical path from raw materials to the final electroactive complex.

SynthesisPath Start 5-Fluoro-2-cyanopyridine Inter Intermediate: 5-(t-Butoxy)picolinonitrile Start->Inter SnAr Substitution Reagent NaOtBu / DMF Reagent->Inter Ligand Ligand: 5-(t-Butoxy)picolinic acid Inter->Ligand Base Hydrolysis Hydrolysis NaOH / EtOH Reflux Hydrolysis->Ligand Complex Target Complex: [M(C^N)2(5-tBuO-pic)] Ligand->Complex Coordination Metal IrCl3 / PtCl2 Metal->Complex

Caption: Step-wise synthesis of the 5-tert-butoxy ligand followed by metal complexation.

Figure 2: Electronic Influence on HOMO Levels

This diagram illustrates how the substituent position affects the metal center's electron density.

ElectronicEffect Subst tert-Butoxy Group (-OtBu) Pos4 Position 4 (Para to N) Subst->Pos4 Pos5 Position 5 (Meta to N) Subst->Pos5 Resonance Resonance Donation (+R) Pos4->Resonance Direct Conjugation Induction Inductive Withdrawal (-I) Pos5->Induction Resonance Blocked N_atom Pyridine Nitrogen Resonance->N_atom Increases e- Density Induction->N_atom Decreases e- Density Metal Metal Center (Ir/Pt) N_atom->Metal N_atom->Metal HOMO_High HOMO Destabilized (Easier Oxidation) Metal->HOMO_High HOMO_Low HOMO Stabilized (Harder Oxidation) Metal->HOMO_Low

Caption: Mechanistic divergence of Para (4-pos) vs. Meta (5-pos) substitution on electrochemical potentials.

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704-1711. (Baseline protocol for picolinate complexes). Link

  • Patent US20120212196A1. "Pyrrolopyrazine-spirocyclic piperidine amides." (Source for 5-tert-butoxypicolinic acid synthesis intermediate). Link

  • Nazeeruddin, M. K., et al. "Highly Phosphorescent Iridium Complexes: Effect of Ancillary Ligand on Photophysical Properties." Journal of the American Chemical Society, 125(29), 8790-8797. Link

Comparative stability of tert-butyl ether vs benzyl ether picolinic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of tert-butyl ether versus benzyl ether derivatives of picolinic acid (pyridine-2-carboxylic acid). It is designed for medicinal chemists and process scientists selecting protecting groups or pharmacophores for pyridine-based scaffolds.

Executive Summary & Strategic Selection

In the synthesis and development of picolinic acid derivatives, the choice between tert-butyl (


) and benzyl (

) ethers is rarely arbitrary; it dictates the orthogonality of the synthetic route and the metabolic fate of the molecule.
Featuretert-Butyl Ether Picolinic AcidBenzyl Ether Picolinic Acid
Primary Cleavage Acidolysis (TFA, HCl)Hydrogenolysis (

) or Lewis Acid (

)
Base Stability ExcellentExcellent
Nucleophilic Stability High (Steric shielding)Moderate (Susceptible to

debenzylation)
Pyridine Effect Stabilized: Ring electron deficiency reduces ether oxygen basicity, requiring stronger acid/longer times than phenyl ethers.Complicated: Pyridine nitrogen poisons Pd catalysts, often requiring acidic buffers for hydrogenolysis.
Metabolic Liability High: Rapid oxidative dealkylation (CYP450).High: Benzylic oxidation and dealkylation.[1][2]

The Verdict: Use Benzyl ethers when your scaffold requires acidic conditions elsewhere (e.g., Boc removal) but can tolerate hydrogenation. Use tert-Butyl ethers when you need to avoid heavy metal catalysts (due to pyridine poisoning) and plan a final global acid deprotection.

Chemical Stability Profile

A. Acid Stability & The "Pyridine Effect"

Picolinic acids possess an electron-deficient pyridine ring. This electronic withdrawal significantly alters the stability profile of ether linkages compared to standard benzene analogs.

  • tert-Butyl Ether:

    • Mechanism: Cleavage occurs via an

      
       or 
      
      
      
      -like mechanism involving protonation of the ethereal oxygen followed by the release of the stable tert-butyl cation.
    • Pyridine Impact: The electron-withdrawing nature of the pyridine ring decreases the basicity of the ether oxygen. Consequently, tert-butyl ethers on picolinic acids are more stable to acid than their phenyl counterparts (e.g., tert-butoxyphenol). While TFA/DCM (1:1) cleaves them, dilute acids often fail.

  • Benzyl Ether:

    • Mechanism: Generally stable to mineral acids (HCl,

      
      ) at ambient temperature.
      
    • Cleavage: Requires strong Lewis acids (e.g.,

      
       at -78°C) or strong Brønsted acids at elevated temperatures (HBr/AcOH), which may decarboxylate the picolinic acid moiety.
      
B. Hydrogenolysis & Catalyst Poisoning

This is the critical differentiator for picolinic acid derivatives.

  • Benzyl Ether: The standard deprotection is

    
     over Pd/C. However, the basic pyridine nitrogen coordinates strongly to Palladium, poisoning the catalyst and stalling the reaction.
    
    • Workaround: Protonation of the pyridine nitrogen (using HCl or AcOH solvent) prevents coordination, allowing hydrogenolysis to proceed.

  • tert-Butyl Ether: Completely inert to hydrogenolysis conditions.

C. Metabolic Stability (ADME)

For drug candidates, both ethers are generally considered metabolic liabilities .

  • t-Bu: Prone to "metabolic switching," where CYP450 enzymes hydroxylate the methyl groups, leading to rapid clearance.

  • Bn: The benzylic position is a "soft spot" for metabolic oxidation.

  • Recommendation: If the ether is a permanent structural feature (not a protecting group), replace with bioisosteres like difluoromethyl ether (

    
    ) or trifluoroethyl ether  (
    
    
    
    ) to block metabolism.

Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate ether based on reaction conditions and stability requirements.

StabilityLogic cluster_cleavage Cleavage Pathways Start Select Ether for Picolinic Acid Scaffold Condition1 Is the final compound sensitive to Acid? Start->Condition1 Condition2 Does the scaffold contain Sulfur or Pd-poisons? Condition1->Condition2 No (Acid OK) UseBn Select Benzyl Ether (Cleave via H2/Pd) Condition1->UseBn Yes (Avoid Acid) Condition2->UseBn No UseTBu Select tert-Butyl Ether (Cleave via TFA) Condition2->UseTBu Yes (Avoid Pd) Bn_Cleave Bn Ether + H2/Pd/C (Requires Acidic Buffer) TBu_Cleave t-Bu Ether + TFA (Scavenger Recommended)

Figure 1: Decision tree for selecting ether protecting groups on picolinic acid scaffolds.

Experimental Protocols

These protocols are self-validating systems. The success of the reaction is determined by specific checkpoints (TLC/LCMS) described within.

Protocol A: Acidolytic Cleavage of tert-Butyl Ether Picolinic Acid

Use this method for global deprotection when the molecule contains no other acid-sensitive groups.

Reagents:

  • Substrate: 4-(tert-butoxy)picolinic acid derivative (1.0 equiv)

  • Solvent: Dichloromethane (DCM)[3][4]

  • Reagent: Trifluoroacetic acid (TFA)[5]

  • Scavenger: Triethylsilane (TES) or Thioanisole (Crucial to prevent tert-butylation of the pyridine ring).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL DCM.

  • Scavenger Addition: Add 2.0 equiv of Triethylsilane. Why? The t-butyl cation generated is electrophilic and can re-attach to the electron-rich positions of the pyridine or other aromatics. TES acts as a hydride source to quench the cation.

  • Acidification: Cool to 0°C. Add 5 mL TFA dropwise (Final concentration 1:1 TFA:DCM).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[5] The mass spectrum should show a loss of 56 Da (isobutylene).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
     mL) to remove residual TFA.
    
  • Isolation: The product typically remains as a TFA salt. Neutralize via ion-exchange chromatography if the free zwitterion is required.

Protocol B: Hydrogenolysis of Benzyl Ether Picolinic Acid (Modified)

Use this method to avoid strong acids. Note the modification to prevent catalyst poisoning.

Reagents:

  • Substrate: 4-(benzyloxy)picolinic acid derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight)

  • Solvent: Methanol or Ethanol

  • Additive: 1.0 M HCl (1.1 equiv) or Acetic Acid (10% v/v)

Procedure:

  • Preparation: Dissolve substrate in Methanol.

  • Protonation (Critical Step): Add 1.1 equiv of HCl or Acetic Acid.

    • Mechanism:[1][2][4] Protonating the pyridine nitrogen (

      
      ) prevents it from binding to the Pd surface, leaving the catalyst active for the ether cleavage.
      
  • Catalyst Addition: Under inert atmosphere (

    
    ), carefully add Pd/C.
    
  • Hydrogenation: Purge with

    
     gas (balloon pressure is usually sufficient). Stir vigorously for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Workup: Concentrate filtrate.

    • Checkpoint: NMR should show the disappearance of the benzylic protons (

      
       ppm) and the aromatic phenyl signals (
      
      
      
      ppm).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive source for general ether stability data).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

  • Fyfe, M. C. T. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (Discussion on metabolic liabilities of t-butyl ethers).

  • BenchChem. (2025).[8] A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups. (General stability profiles for ester/ether linkages).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.